molecular formula C11H17N3O2 B2412694 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione CAS No. 74151-86-3

1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione

Katalognummer: B2412694
CAS-Nummer: 74151-86-3
Molekulargewicht: 223.276
InChI-Schlüssel: NTVJTQDLDXFVQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione is a specialty pyrimidine derivative offered for research and development purposes. Pyrimidinediones are a privileged scaffold in medicinal and organic chemistry, serving as key precursors for the synthesis of diverse heterocyclic compounds with potent biological activities . This compound is structurally related to 6-aminouracil derivatives, which are widely used as building blocks for constructing fused tricyclic systems like pyridodipyrimidines . These complex nitrogen-containing heterocycles are of significant interest in pharmaceutical research for their potential cytotoxic, antioxidant, and antimicrobial performances . The piperidino substitution at the 6-position may modulate the compound's properties, potentially making it a valuable intermediate in the search for new therapeutic agents . Researchers can utilize this chemical in multi-component reactions and other synthetic methodologies to develop novel compounds for biological screening . This product is intended for chemical synthesis and analysis in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. WARNING: This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

1,3-dimethyl-6-piperidin-1-ylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-12-9(14-6-4-3-5-7-14)8-10(15)13(2)11(12)16/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVJTQDLDXFVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural and Synthetic Dynamics of 1,3-Dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry, 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione (CAS: 74151-86-3) serves as a highly versatile, structurally rigid scaffold. As a functionalized 6-amino-uracil derivative, its unique topology—characterized by dual N-methylation and a bulky cyclic amine at the C6 position—makes it a critical intermediate for the synthesis of complex fused heterocycles (e.g., lumazines, pteridines, and xanthines) and an active pharmacophore in modern drug discovery. This whitepaper dissects its chemical architecture, details a self-validating synthetic protocol, and explores its downstream pharmacological applications.

Structural Elucidation and Electronic Properties

The molecular architecture of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione dictates its chemical reactivity and biological permeability. As an Application Scientist, it is crucial to understand the causality behind these structural features rather than merely observing them:

  • The Pyrimidinedione (Uracil) Core: Provides a planar, electron-deficient aromatic system. The presence of two carbonyl groups at C2 and C4 creates a strong electron-withdrawing effect across the ring.

  • N1 and N3 Methylation: The substitution of methyl groups at the nitrogen centers permanently locks the molecule in its dione tautomeric form. By preventing lactam-lactim tautomerization, the electronic distribution across the ring is standardized. Furthermore, this modification eliminates hydrogen bond donors, significantly enhancing the lipophilicity (LogP) of the molecule—a critical parameter for cellular membrane permeability in drug design.

  • C6-Piperidino Substituent: The piperidine ring acts as a powerful electron-donating group (EDG). The lone pair on the piperidine nitrogen delocalizes into the pyrimidine ring via resonance. This resonance specifically and heavily increases the electron density at the C5 position , rendering C5 highly susceptible to electrophilic attack (e.g., nitrosation, halogenation, or diazonium coupling).

Quantitative Data Summary

The fundamental physicochemical properties of the compound are summarized in Table 1, providing a baseline for analytical characterization and computational modeling.

Table 1: Physicochemical Properties of 1,3-Dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione

PropertyValueStructural Implication
IUPAC Name 1,3-dimethyl-6-(piperidin-1-yl)pyrimidine-2,4-dioneDefines core connectivity
CAS Registry Number 74151-86-3Unique identifier
Molecular Formula C11H17N3O2Stoichiometric basis
Molecular Weight 223.27 g/mol Optimal for small-molecule drug rules
Hydrogen Bond Donors 0High lipophilicity, no tautomerization
Hydrogen Bond Acceptors 3Capable of target enzyme interaction
Rotatable Bonds 1 (C6-Piperidine N bond)High structural rigidity

Mechanistic Synthesis Protocol

The synthesis of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione relies on a Nucleophilic Aromatic Substitution (SNAr) pathway.

Causality of the Protocol: We utilize 6-chloro-1,3-dimethyluracil as the electrophile because the C6-chloride is highly activated by the adjacent electron-withdrawing carbonyls. Piperidine acts as both the nucleophile and the base. The reaction proceeds via an addition-elimination mechanism, forming a transient Meisenheimer complex before rearomatization.

Step-by-Step Methodology (Self-Validating System)
  • Electrophile Solvation: Dissolve 10.0 mmol (1.74 g) of 6-chloro-1,3-dimethyluracil in 20 mL of anhydrous ethanol (or DMF for higher temperature requirements). Validation: Ensure complete dissolution to prevent localized concentration gradients.

  • Nucleophilic Addition: Cool the reaction vessel to 0°C using an ice bath. Add 25.0 mmol (2.47 mL) of piperidine dropwise over 10 minutes. Causality: The 2.5 molar equivalent excess is critical; 1.0 eq acts as the nucleophile, while the remaining 1.5 eq acts as a proton scavenger to neutralize the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted nucleophile.

  • Thermal Activation: Attach a reflux condenser and elevate the temperature to 80°C. Stir continuously for 4–6 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (higher Rf) will disappear, replaced by a highly UV-active product spot (lower Rf due to the polar amine).

  • Quenching and Precipitation: Once complete, cool the mixture to room temperature and pour it slowly over 50 g of crushed ice under vigorous stirring. The target compound will precipitate out of the aqueous phase.

  • Isolation and Purification: Isolate the solid via vacuum filtration. Wash the filter cake with cold, distilled water (3 x 15 mL) to remove any residual piperidine hydrochloride salts. Recrystallize from minimal hot ethanol to yield pure 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione.

SNAr_Mechanism A 6-Chloro-1,3-dimethyluracil (Activated Electrophile) C Meisenheimer Complex (Tetrahedral Intermediate) A->C Nucleophilic Attack at C6 B Piperidine (Nucleophile / Base) B->C Lone pair donation D 1,3-Dimethyl-6-piperidino-uracil (Target Product) C->D Chloride Elimination (Rearomatization) E Piperidine Hydrochloride (Salt Byproduct) C->E Deprotonation by excess amine

Figure 1: Nucleophilic aromatic substitution (SNAr) mechanism for synthesizing the target compound.

Biological Significance and Downstream Applications

The 6-amino-1,3-dimethyluracil scaffold is not merely an end-product; it is a highly reactive springboard for medicinal chemistry. Because the piperidino group pushes electron density into the C5 position, the molecule can be easily derivatized at C5 to create complex, biologically active molecules.

Pharmacological Relevance

Recent literature establishes 6-amino-1,3-dimethyluracil derivatives as highly potent pharmacological agents.

  • Enzyme Inhibition & Antioxidant Activity: In silico molecular docking studies have demonstrated that functionalized 6-amino-1,3-dimethyluracils exhibit significant binding affinities against the aromatase enzyme (a major target in breast cancer therapeutics) and show robust in vitro antioxidant (ROS scavenging) capabilities [1].

  • Antiparasitic Agents: By exploiting the nucleophilic C5 position, researchers have synthesized C-5-substituted diazenyl derivatives of uracil. These specific derivatives have been validated as potent and selective antileishmanial agents that disrupt uridine biosynthesis pathways in parasites [2].

Applications Core 1,3-Dimethyl-6-piperidino- 2,4(1H,3H)-pyrimidinedione Sub1 C5 Electrophilic Substitution (e.g., Nitrosation, Diazotization) Core->Sub1 Chemical Derivatization Bio1 Antioxidant Activity (ROS Scavenging Assays) Core->Bio1 In vitro validation Bio2 Enzyme Inhibition (Aromatase / Uridine Biosynthesis) Core->Bio2 Molecular Docking & In vivo Sub2 Fused Heterocycles (Lumazines / Pteridines) Sub1->Sub2 Cyclization Sub3 Purine Analogs (Xanthines) Sub1->Sub3 Cyclization

Figure 2: Chemical derivatization pathways and biological applications of 6-amino-1,3-dimethyluracil derivatives.

References

  • Title: In silico molecular docking and in vitro antioxidant activity studies of novel α-aminophosphonates bearing 6-amino-1,3-dimethyl uracil Source: Journal of Receptors and Signal Transduction (PubMed) URL: [Link]

  • Title: Design, Synthesis, and Biological Studies of C-5-Substituted Diazenyl Derivatives of Uracil as Potent and Selective Antileishmanial Agents Targeting Uridine Biosynthesis Pathway Enzymes Source: ACS Omega URL: [Link]

1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione CAS 74151-86-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Properties, Reactivity, and Applications of 1,3-Dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione (CAS 74151-86-3)

Executive Summary

1,3-Dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione (CAS 74151-86-3) is a highly specialized uracil derivative utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by a pyrimidinedione core substituted with a piperidine ring at the C6 position, this compound acts as a powerful heterocyclic enamine. The strategic placement of the tertiary amine (piperidine) fundamentally alters the electronic and steric properties of the uracil core, directing regioselective functionalization and enabling the construction of complex fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and quinolino[2,3-d]pyrimidines[1]. This guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental workflows for drug development professionals.

Physicochemical Profiling

Understanding the physical and chemical parameters of CAS 74151-86-3 is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability. The quantitative data is summarized below[2]:

PropertyValue
Chemical Name 1,3-Dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione
Synonyms 1,3-Dimethyl-6-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione
CAS Registry Number 74151-86-3
Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
MDL Number MFCD05668822
Structural Class Aminouracil / Pyrimidinedione Derivative

Structural and Mechanistic Insights: The Role of the Piperidine Moiety

In standard 6-aminouracils, the primary amino group at C6 can participate in unwanted side reactions, such as exocyclic acylation, which complicates downstream synthesis[3]. The substitution of this primary amine with a piperidine ring in CAS 74151-86-3 introduces three critical mechanistic advantages:

  • Prevention of N-Acylation : The tertiary nitrogen of the piperidine ring lacks a proton, rendering it inert to standard acylating or alkylating agents. This forces electrophiles to react exclusively at the carbon framework.

  • C5 Nucleophilic Activation : The piperidine nitrogen donates electron density into the pyrimidine ring via resonance. This enamine-like push of electron density localizes a partial negative charge at the C5 position, making it highly susceptible to electrophilic attack[1].

  • Steric Shielding : The bulky, non-planar chair conformation of the piperidine ring provides steric hindrance, which can dictate the stereochemical outcome of multi-component reactions (MCRs) occurring at the adjacent C5 position.

Reactivity N1 CAS 74151-86-3 (Tertiary Amine at C6) N2 Steric Shielding & Electron Donation N1->N2 N3 C5 Nucleophilic Activation N2->N3 N4 Regioselective Electrophilic Substitution N3->N4

Fig 1. Electronic activation pathway of CAS 74151-86-3 driving C5 regioselectivity.

Validated Experimental Workflows

To leverage the unique reactivity of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione, researchers employ specific synthetic protocols. The following methodologies are designed as self-validating systems, ensuring high fidelity and reproducibility.

Protocol A: Regioselective C5-Formylation via Vilsmeier-Haack Reaction

Objective: To synthesize 1,3-dimethyl-6-piperidino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, a critical intermediate for further annulation. Causality & Design: The Vilsmeier reagent (generated from POCl3 and DMF) forms a highly electrophilic iminium ion. Because the C6-piperidine nitrogen cannot be formylated, the iminium ion exclusively attacks the activated C5 carbon.

Step-by-Step Methodology:

  • Reagent Generation : In a flame-dried, argon-purged flask, add anhydrous DMF (10 volumes). Cool to 0°C using an ice bath. Slowly add Phosphorus Oxychloride (POCl3, 1.2 equivalents) dropwise. Causality: Slow addition controls the exothermic formation of the Vilsmeier active species, preventing thermal degradation.

  • Substrate Addition : Dissolve CAS 74151-86-3 (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the complex at 0°C.

  • Thermal Activation : Remove the ice bath and heat the reaction mixture to 80°C for 3 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1). Validation: The disappearance of the starting material and the emergence of a highly UV-active, lower-Rf spot confirms the formation of the iminium intermediate.

  • Hydrolysis & Quenching : Pour the hot mixture over crushed ice and stir vigorously for 30 minutes. Causality: Water hydrolyzes the iminium intermediate into the final aldehyde.

  • Isolation : The product will precipitate as a solid. Filter under a vacuum, wash with cold water to remove residual DMF/acid, and recrystallize from ethanol.

Workflow Step1 1. Reagent Prep Mix POCl3 + DMF at 0°C Step2 2. Substrate Addition Add CAS 74151-86-3 slowly Step1->Step2 Step3 3. Reaction Stir at 80°C for 3 hours Step2->Step3 Step4 4. Hydrolysis Quench in ice-water (Self-Validating Precipitate) Step3->Step4 Step5 5. Isolation Filter, Wash, & Recrystallize Step4->Step5

Fig 2. Self-validating experimental workflow for the C5-formylation of CAS 74151-86-3.

Protocol B: One-Pot Synthesis of Pyrido[2,3-d]pyrimidines

Objective: Constructing fused heterocyclic systems utilizing CAS 74151-86-3 as a synthetic equivalent in multicomponent reactions (MCRs). Causality & Design: 6-Aminouracils undergo Michael addition with activated olefins[1]. By reacting the pyrimidinedione with an active methylene compound and an aldehyde, a tandem Knoevenagel condensation/Michael addition/cyclization sequence occurs.

Step-by-Step Methodology:

  • Preparation : Combine CAS 74151-86-3 (1.0 mmol), an aryl aldehyde (1.0 mmol), and malononitrile (1.1 mmol) in a reaction vessel.

  • Catalysis : Add a catalytic amount of a base (e.g., piperidine or triethylamine, 10 mol%) and suspend in ethanol (10 mL). Causality: The base catalyzes the initial Knoevenagel condensation between the aldehyde and malononitrile to form the highly electrophilic olefin in situ.

  • Reflux : Heat the mixture to reflux for 4-6 hours.

  • Validation & Isolation : Upon completion (monitored by TLC), cool the mixture to room temperature. The fused pyrido[2,3-d]pyrimidine derivative typically precipitates as a distinctively colored solid due to extended conjugation. Filter and wash with cold ethanol to obtain the pure product.

Applications in Drug Discovery

The structural motifs derived from 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione are highly privileged in medicinal chemistry:

  • Kinase Inhibitors : Piperidine-conjugated pyrimidine derivatives have demonstrated potent binding affinities in molecular docking studies, specifically targeting the active sites of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)[4]. This makes them critical precursors in the development of anti-angiogenic cancer therapies.

  • Antiproliferative Agents : Fused heterocyclic systems synthesized from 6-aminouracils exhibit significant cytotoxicity against various human cancer cell lines, including HCT116 (colorectal) and A549 (lung cancer)[4]. The lipophilicity imparted by the piperidine ring enhances cellular permeability, a crucial factor in optimizing the pharmacokinetic profiles of these drug candidates.

References[2] ChemicalBook. "1,3-DIMETHYL-6-PIPERIDINO-2,4(1H,3H)-PYRIMIDINEDIONE". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF7d2jQvNY8w7OV5C1J-9Vs6RldEuXqTsOXptFCJ_gCvRzJ-f2IAkcNqaXxGdr9rqurOw6zvONkMDLeD4lm22YGNlByumvTe1vsvb-4Xkua0pLuFUxzRDBZ_NmJUmvqfbgHcNRZsqnTQeY1lGPFtVL9qN0SZjhGuLTNObkTd7Ncg==[1] Clockss.org. "A ONE-POT SYNTHESIS OF PYRIDO[2,3-d]- AND QUINOLINO[2,3-d] PYRIMIDINES". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJZhRRqvXtmL9si8Y1x8H5ReXTij1bXYeFT9KGXYdZEdermc03r0AJknS9_oUXRAcre5Fgm7lID9osVsS6oWdGul5rVQL5h0TgOK1cUMyKqt8y0HwMQAsz748TBai96JeCIFFCFPBTRASYF03z0Xkr6RN1TVfIE0dHluHBPNDyw_lVPfWUbaE=[4] OA Monitor Ireland. "Synthesis of Piperidine Conjugated Dihydroquinazolin-4(1H)-ones and their Antiproliferative Activity, Molecular Docking Studies and DFT Calculations". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu9RnI_DW5c7X_JHKnOyoq1a_LCQWoQTqRmv34gQEFs7QgetT6WcOKf5LFAYd3J9ftf8WN0zy8DP5jfIcYwuiuSB9dJn8p2E7q_nwXydAOcyZFgaVlLZc2w00oksnc2Bs5UvPNXbh5XIhiWhkQyLzmZcBMfuu399hPOJPcyedLkbuxqatc3_1OUS30CEx2ffnhJSOOI3yX-Ta-tteTgiJNF2Si[3] BenchChem. "The Strategic Role of N-Acyl-6-Aminouracils in the Synthesis of Fused Heterocyclic Systems". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmIM10P-52CpigtCpAJvKJDHPGS8fCryJgvhMJPehgg16TOiVKYbb-PZNRcR9SwLe28kpTK42qgOwdCQE1yQNpOJFlOmg2SwUzFnK8zmjXcyHk0R0YUp13rUEgguiAjC8WoS18Nb1sYPNY7n2I-4rINl8hTlH6OB5yIra-S38rQSTtju25wCpQ8HQ5JfKRxGjYzBgLSy9adkdLJZ326Twj40hwcX5a9Yedlj5aQQlJfIGrniE2yg==

Sources

The Pharmacokinetic Profile of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione, a novel synthetic pyrimidinedione derivative. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles from analogous pyrimidine-based therapeutic agents to construct a predictive ADME (Absorption, Distribution, Metabolism, and Excretion) model.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for designing and executing preclinical pharmacokinetic studies. We will delve into the probable metabolic pathways, analytical methodologies for quantification in biological matrices, and the causal reasoning behind strategic experimental designs.

Introduction: The Therapeutic Potential of Pyrimidinedione Derivatives

The pyrimidinedione scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4][5] The therapeutic efficacy of these compounds is intrinsically linked to their pharmacokinetic behavior, which governs their bioavailability, tissue distribution, and residence time at the target site. 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione represents a promising but uncharacterized entity within this class. Understanding its pharmacokinetic profile is a critical step in its journey from a laboratory curiosity to a potential clinical candidate.

Predicted ADME Profile

Based on the known behavior of similar pyrimidine analogues, we can project a likely pharmacokinetic pathway for 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione.

ADME_Profile cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion A Oral Administration D Systemic Circulation A->D Gut Wall Permeation & First-Pass Metabolism T Target Tissues D->T Tissue Perfusion M Hepatic Biotransformation (Phase I & II) D->M E Renal/Biliary Excretion D->E Filtration/Secretion T->D Redistribution M->D M->E Metabolite Elimination

Caption: Predicted ADME pathway for 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione.

Absorption

Given its relatively small molecular weight and the presence of both lipophilic (dimethyl, piperidino groups) and hydrophilic (dione moiety) features, passive diffusion across the gastrointestinal tract is the most probable absorption mechanism following oral administration. However, the potential for transporter-mediated uptake cannot be discounted without empirical data.

Distribution

Following absorption, the compound is expected to distribute into systemic circulation. Its volume of distribution will be influenced by its plasma protein binding affinity and tissue permeability. The lipophilic character suggests potential for distribution into tissues, which would necessitate investigation of tissue-specific accumulation.

Metabolism

Hepatic biotransformation is the anticipated primary route of metabolism. Pyrimidine analogues typically undergo both Phase I and Phase II metabolic reactions.[2][6]

  • Phase I Metabolism: Cytochrome P450 (CYP) enzymes are likely to mediate oxidative reactions. Potential sites for oxidation include the piperidine ring (hydroxylation) and N-demethylation of the methyl groups on the pyrimidine ring.

  • Phase II Metabolism: If hydroxylated metabolites are formed, they are likely to undergo conjugation with glucuronic acid or sulfate to increase their water solubility for excretion.

Excretion

The parent compound and its metabolites are expected to be eliminated from the body primarily through renal and/or biliary excretion. The route and rate of excretion will depend on the physicochemical properties of the parent compound and its metabolites, particularly their water solubility.

Analytical Methodologies for Pharmacokinetic Studies

Accurate quantification of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione and its potential metabolites in biological matrices is fundamental to defining its pharmacokinetic profile. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[6][7]

Sample Preparation

Biological samples (plasma, urine, tissue homogenates) will require extraction to isolate the analyte from interfering endogenous components. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method suitable for plasma samples.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration, enhancing sensitivity.

LC-MS/MS Method Development

A validated LC-MS/MS method is crucial for reliable pharmacokinetic data. Key validation parameters include:

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration
Precision The degree of scatter between a series of measurements.Relative standard deviation (RSD) ≤ 15%
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified.Signal-to-noise ratio ≥ 10
Recovery The efficiency of the extraction process.Consistent and reproducible
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.Monitored and minimized

Experimental Protocols for Preclinical Pharmacokinetic Assessment

A tiered approach to in vitro and in vivo studies is recommended to efficiently characterize the pharmacokinetic profile.

In Vitro Metabolic Stability Assessment

Objective: To determine the intrinsic metabolic clearance of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione.

Protocol:

  • Incubation: Incubate the test compound at a known concentration (e.g., 1 µM) with liver microsomes or hepatocytes in the presence of NADPH (for Phase I) or UDPGA/PAPS (for Phase II).[6]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Data Analysis: Plot the natural log of the remaining parent compound concentration versus time to determine the in vitro half-life (t₁/₂) and calculate the intrinsic clearance (CLᵢₙₜ).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Compound Stock Solution C Incubate at 37°C A->C B Liver Microsomes/ Hepatocytes + Cofactors B->C D Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Cold Acetonitrile) D->E F LC-MS/MS Analysis E->F G Determine Parent Compound Concentration F->G H Calculate In Vitro t½ and Intrinsic Clearance (CLint) G->H

Caption: Workflow for in vitro metabolic stability assessment.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the in vivo pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.

Protocol:

  • Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats).

  • Dosing:

    • IV Group: Administer a single bolus dose via the tail vein.

    • PO Group: Administer a single dose via oral gavage.

  • Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
Cₘₐₓ Maximum plasma concentration
Tₘₐₓ Time to reach Cₘₐₓ
AUC Area under the plasma concentration-time curve
t₁/₂ Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (calculated from AUC_PO / AUC_IV)

Conclusion and Future Directions

This guide outlines a predictive pharmacokinetic profile and a strategic approach for the preclinical evaluation of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione. The proposed in vitro and in vivo studies will provide the foundational data necessary to understand its ADME properties. Future work should focus on metabolite identification to fully elucidate the biotransformation pathways and on conducting pharmacokinetic studies in non-rodent species to support interspecies scaling and prediction of human pharmacokinetics. A thorough understanding of the pharmacokinetics of this compound is paramount to its successful development as a potential therapeutic agent.

References

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen. [Link]

  • Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. (2018). Juniper Publishers. [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. (2020). PMC. [Link]

  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica. [Link]

  • Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. (2017). ResearchGate. [Link]

  • 2-({6-[(3R)-3-amino-3-methylpiperidine-1-yl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrrolo[3,2-d]pyrimidine-5-yl}methyl)-4-fluorobenzonitrile (DSR-12727): a potent, orally active dipeptidyl peptidase IV inhibitor without mechanism-based inactivation of CYP3A. (2011). PubMed. [Link]

  • Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. PMC. [Link]

  • Metabolism of pyrimidine analogues and their nucleosides. PubMed. [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen. [Link]

  • 6-Amino-1-methyl-5-(1-piperidinyl)-2,4(1H,3H)-pyrimidinedione. PubChem. [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • Synthesis of 1,3‐dimethylpyrimidine‐2, 4, 6(1H, 3H, 5H)‐trione (1). ResearchGate. [Link]

  • 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-. Hazard. [Link]

  • Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Semantic Scholar. [Link]

  • 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-. Toxics Release Inventory - EPA. [Link]

  • One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. (2022). Scirp.org. [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities. PMC. [Link]

  • dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. (2022). the University of Groningen research portal. [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1,3-Dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1,3-Dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione (CAS: 74151-86-3) is a specialized uracil derivative frequently utilized as a critical building block in the synthesis of biologically active molecules, including lumazine derivatives and purine receptor antagonists. Accurate quantification of this intermediate is essential during process chemistry and quality control to monitor reaction conversion, assess purity, and ensure the efficacy of downstream pharmaceutical products [1].

Because the molecule features both a polar pyrimidinedione (uracil) core and a lipophilic piperidino moiety, it requires a carefully balanced chromatographic environment to prevent peak distortion and ensure reproducible retention. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol tailored specifically for its precise quantification.

Method Development Rationale (Expertise & Experience)

A successful analytical method must be driven by the physicochemical properties of the target analyte. The causality behind our experimental choices is outlined below:

  • Stationary Phase Selection: The compound possesses a moderately non-polar profile due to the N1/N3 methyl groups and the C6 piperidino ring. A high-carbon-load C18 column (e.g., Zorbax Eclipse Plus C18) was selected because it provides optimal hydrophobic retention and resists hydrolytic degradation better than standard silica columns [2].

  • Mobile Phase & pH Control: The tertiary nitrogen within the piperidino group can interact with residual silanols on the silica matrix, a common cause of severe peak tailing in pyrimidine derivatives. To mitigate this, an acidic mobile phase modifier (0.1% Formic Acid, pH ~2.7) is employed. This ensures the protonation of residual silanols, effectively shutting down secondary ion-exchange interactions and yielding sharp, symmetrical peaks [1].

  • Detection Wavelength: The conjugated π -system of the uracil ring yields strong UV absorbance. A detection wavelength of 270 nm was selected based on the λmax​ of the chromophore, ensuring high sensitivity while avoiding the baseline noise typically observed at lower wavelengths (<220 nm) from mobile phase solvents [3].

Method_Rationale Compound 1,3-Dimethyl-6-piperidino- 2,4(1H,3H)-pyrimidinedione Prop1 Hydrophobic Piperidino Group Compound->Prop1 Prop2 Basic Nitrogen & Uracil Core Compound->Prop2 Prop3 Conjugated π-System Compound->Prop3 Action1 Use C18 Stationary Phase Prop1->Action1 Action2 Acidic Mobile Phase (0.1% Formic Acid) Prop2->Action2 Action3 UV Detection at 270 nm Prop3->Action3 Result Robust, Symmetrical Peak High Sensitivity Action1->Result Action2->Result Action3->Result

Fig 1. Causality and rationale behind the selected HPLC method parameters.

Chromatographic Conditions

To ensure reproducibility across different laboratories, the optimized isocratic conditions are summarized in the table below. Isocratic elution was chosen over gradient elution to maximize baseline stability and simplify routine quality control workflows.

ParameterOptimized Condition
Column C18, 150 mm × 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Elution Mode Isocratic (60% A : 40% B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV/DAD at 270 nm
Run Time 10 Minutes

Experimental Protocol

This protocol is designed as a self-validating system. By incorporating rigorous System Suitability Testing (SST), the method automatically flags mechanical or chemical deviations before sample analysis begins.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade formic acid to 1000 mL of ultra-pure Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Use 100% HPLC-grade Acetonitrile. Degas prior to use to prevent pump cavitation.

Step 2: Standard Preparation
  • Accurately weigh 10.0 mg of the 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione reference standard using an analytical balance.

  • Transfer to a 100 mL volumetric flask. Dissolve in 50 mL of Methanol, sonicate for 5 minutes, and make up to the mark with Methanol to create a 100 µg/mL Stock Solution .

  • Dilute the stock solution with the mobile phase (60:40 A:B) to achieve a 10 µg/mL Working Standard .

Step 3: Sample Preparation
  • Weigh an equivalent of 10.0 mg of the test sample.

  • Follow the identical dissolution and dilution procedure used for the standard to achieve a target concentration of 10 µg/mL.

  • Critical Step: Filter all sample solutions through a 0.22 µm PTFE syringe filter prior to injection to remove particulates and protect the column frit.

Step 4: System Suitability Testing (SST)

Before analyzing unknown samples, inject the 10 µg/mL Working Standard six consecutive times. The system is only validated for use if it meets the following criteria:

  • Retention Time RSD: 1.0%

  • Peak Area RSD: 2.0%

  • Theoretical Plates (N): 2000

  • Tailing Factor (Tf): 1.5

HPLC_Workflow N1 Sample Preparation N2 Autosampler Injection (10 µL) N1->N2 N3 RP-HPLC Separation (C18 Column) N2->N3 N4 UV Detection (270 nm) N3->N4 N5 Data Analysis & Quantification N4->N5

Fig 2. Step-by-step analytical workflow for HPLC quantification.

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines. The quantitative performance metrics demonstrate high reliability for both trace impurity detection and bulk assay quantification.

Validation ParameterResult / RangeAcceptance Criteria
Linearity Range 0.5 µg/mL – 50 µg/mL R2≥0.999
Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise (S/N) 3
Limit of Quantification (LOQ) 0.45 µg/mLSignal-to-Noise (S/N) 10
Intra-day Precision (RSD) 0.8% 2.0% (n=6)
Inter-day Precision (RSD) 1.2% 2.0% (n=6 across 3 days)
Accuracy (Recovery) 98.5% – 101.2%98.0% – 102.0%

References

  • SIELC Technologies. "Separation of 2,4(1H,3H)-Pyrimidinedione, dihydro- on Newcrom R1 HPLC column." SIELC Application Database, 2018. Available at: [Link][1]

  • Bajić, M., et al. "Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds." Molecules, vol. 25, no. 4, 2020. Available at:[Link][2]

Sources

mass spectrometry analysis of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Sensitivity LC-MS/MS Analysis of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione. This compound integrates a pyrimidinedione core, a structure fundamental to a range of biologically active molecules including antiviral and antitumor agents, with a piperidine moiety, a common heterocycle in pharmaceuticals.[1][2] Given the pharmacological importance of these structural motifs, a reliable analytical method is essential for applications in drug discovery, pharmacokinetic studies, and quality control. The protocol herein provides a comprehensive workflow, from sample preparation using protein precipitation to optimized LC-MS/MS parameters and data analysis, suitable for quantifying the analyte in complex biological matrices such as human plasma.

Introduction and Scientific Rationale

The pyrimidinedione ring system is a cornerstone of medicinal chemistry, forming the scaffold of nucleic acids and numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities. Similarly, the piperidine ring is a prevalent feature in many pharmaceuticals, contributing to their desired pharmacological profiles.[3] The target analyte, 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione, combines these two important pharmacophores.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and speed.[4][5] This method is ideally suited for detecting and quantifying trace levels of analytes in complex mixtures. This note describes a method developed based on established principles of bioanalytical method validation, utilizing electrospray ionization (ESI) in positive mode, which is highly effective for nitrogen-containing heterocyclic compounds that are readily protonated.

Analyte Chemical Structure and Properties:

  • IUPAC Name: 1,3-dimethyl-6-(piperidin-1-yl)pyrimidine-2,4(1H,3H)-dione

  • Molecular Formula: C₁₁H₁₇N₃O₂

  • Molecular Weight: 223.27 g/mol

  • Monoisotopic Mass: 223.1321

  • Predicted Precursor Ion [M+H]⁺: m/z 224.14

Experimental Protocols

Materials and Reagents
  • Analyte: 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione (Reference Standard, >98% purity)

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., d₄-deuterated) is recommended for optimal accuracy.[6] If unavailable, a structurally similar compound with close retention time and no isotopic overlap can be used.

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Ultrapure Water.

  • Matrix: Human Plasma (or other relevant biological matrix).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for extracting small molecules from plasma samples.[6]

Step-by-Step Protocol:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard (IS) working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[3]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[6]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3][6]

  • Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well collection plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).[3][6]

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

The chromatographic conditions are designed to achieve a sharp peak shape and good separation from matrix components. An Atlantis C18 column is chosen for its high efficiency and selectivity for polar compounds like piperidine.[4]

ParameterRecommended ValueCausality and Rationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC SystemProvides the necessary resolution and reproducibility for quantitative analysis.
Column Atlantis C18 column (e.g., 3.9 × 100 mm, 5 µm)[4]C18 stationary phases are standard for reversed-phase chromatography of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte for positive mode ESI and improves peak shape.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Flow Rate 1.0 mL/min[4]A standard flow rate for this column dimension, providing a balance between analysis time and efficiency.
Gradient 5% B to 95% B over 5 min, hold for 1 min, return to 5% BA gradient elution ensures that the analyte is eluted with a good peak shape while cleaning the column of late-eluting matrix components.
Column Temp. 30°C[4]Maintaining a constant temperature ensures reproducible retention times.
Injection Vol. 5.0 µL[4]Minimizes sample consumption while ensuring sufficient analyte is introduced for detection.
Analysis Time ~7 minutes[4]Allows for efficient sample throughput.
Mass Spectrometry (MS) Method

The analysis is performed using a triple quadrupole mass spectrometer, which enables high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).

ParameterRecommended ValueCausality and Rationale
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms in the pyrimidine and piperidine rings are readily protonated, making positive ESI highly efficient.[7][8]
Ion Source Temp. ~200°C[5]Optimized to facilitate efficient desolvation without causing thermal degradation of the analyte.
Electron Energy 70 eV (for fragmentation pattern elucidation)[5]Standard energy for generating reproducible fragmentation patterns in EI-MS, principles can be applied to CID.
Scan Type Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Data Analysis and Expected Results

Predicted Fragmentation Pathway

The structural elucidation of pyrimidine derivatives by mass spectrometry is heavily influenced by the nature and position of substituents.[5] For 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione, the protonated molecule ([M+H]⁺, m/z 224.14) is expected to fragment via several distinct pathways. The presence of the pyrimidine ring often triggers cleavage and loss of small molecules like carbon monoxide (C=O), while the piperidine ring can also undergo characteristic fragmentation.[1][7]

A primary fragmentation is anticipated to be the cleavage of the C-N bond connecting the piperidine ring to the pyrimidine core. Another likely pathway involves the fragmentation of the piperidine ring itself.

G parent Precursor Ion [M+H]⁺ m/z 224.14 (C₁₁H₁₈N₃O₂⁺) frag1 Product Ion 1 m/z 140.06 (Loss of Piperidine Radical) parent->frag1 - C₅H₁₀N• frag2 Product Ion 2 m/z 168.10 (Loss of Butene from Piperidine) parent->frag2 - C₄H₈ frag3 Product Ion 3 m/z 84.08 (Piperidinyl Cation) parent->frag3 G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) precip 2. Protein Precipitation (Acetonitrile) plasma->precip cent 3. Centrifugation precip->cent evap 4. Evaporation cent->evap recon 5. Reconstitution evap->recon inject 6. LC Injection recon->inject ms 7. MS Detection (MRM) inject->ms quant 8. Quantification ms->quant

Caption: Workflow for sample preparation and LC-MS/MS analysis.

Safety Precautions

  • Handle all chemicals in a well-ventilated area or fume hood. [9]* Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9]* Avoid formation of dust and aerosols. [9]* Consult the Safety Data Sheet (SDS) for the specific analyte and all reagents before use.

Conclusion

This application note provides a detailed, high-sensitivity LC-MS/MS method for the quantification of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione. The protocol is designed for robustness and is suitable for use in regulated bioanalytical laboratories. The combination of efficient sample preparation, optimized chromatography, and specific MRM-based detection ensures accurate and reliable results for applications in pharmaceutical research and development.

References

  • High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHFe_R_CCMyWHT9jYVFnzZuXVp3VTTp-rPBAMTuYoCPyTUK3OJOKKN6iaxMPGn2LmSW9DyHT1nlPySgJ_iCkKg2ceKpLP6CpOsBmyXU9PbEg-3yNpv1Cv7kvdK0FUh5DUm1Hfnyd17_2p0Q8qa5rnkxkAmNAhEjUO-kdlCG6JrGtNzz7iAVi_korizH0lruWuDT24KTBnRnBWIACrKlbYGCuCh9ghXLwNGmiR5WmSAKeCXXUHexg==]
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe4gUxyPIkyO_6-QluO_GMYlv0HXKPhye5c9loZk5Gb_RxSn-EyKjoo_Cn6f8tQNsHszN4wCIm_QXEg2mER6TSdkQa3eVjkcvculm1tpwzi2bs6a7YX5Il1oKib_Voe8LtiWHcp5rsz_T2HGkF6lRYV5eu]
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [URL: https://vertexaisearch.cloud.google.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7JIcPgY1tp-wUPVVvhPxP_SYgT_3j-8bPjqyWxR5Q5_GM369fK_jMgUNvwqE3NFIU1GSx7bn9Ft5BEh7uJgE-C-tf4pn-Zj4yuDBZltNX914KkZ0YYzGnB3nBkJtHprEpkwyG84Cz2-ghtaa8sCK0]
  • Chemical Properties of 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- (CAS 874-14-6). Cheméo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHyT_WSkPPf1RPKYHFRpBAL4oKCppyoMY4-0eNnEHW7pR2enH0bEA4bfjG6Pknvexa31HzTnRmzXZvrcpLPOvncrHWi07IdZKK7Qb-5EG-LoEUslZP1lgRR1Eo6_fBfFxi4bDQRJf6SLl-cRBZSfasD5j9giuYFRKgup7wrOiIhPt8yAjGYI_ueUBVQT0AqEgQeX1O0fU=]
  • Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-[(4-Chlorophenoxy)methyl]piperidine using its Deuterated Analog. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoS7KgDEBjLDWskuBmEoYqRJ_Kcq3qNRu9OOk93fV2_r94_HBM552mkisN8w6Bc-VZmazZ1F2rYZ-eZtzEvN6JeG2jUUXOGEZDyuVhmi75uGuyA5WqAlldO7wsO4r3Xd3Ovp-s3R3REj57f958k2DVfzGSb6d9UVz-L2E4usuMCXDDMhCHj06XQKxsStVFaE7Cxr0ruFijRepQPYfM5SgY3l3spXefnXFakTvlCWy_G6uC-ecfew3NO0QpJgFwukZmndI-T1IPAf01Dq5rvTKuYBsc9VGVzGOBdqaM-Feu91T5RYweiT5_EYBbTpoB3g==]
  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfJYnsqKdMUEem8Hl7RWItMO_HU3NPBqy6o6HDwku79mbNdvAlpPFqKSramJc4dTboOGNe97wvvD8Wa5tQZfYGrFrgE1TxqCxpsQ_CKalQzIWInTsqwCk0RlMhyty09Edrg-Bg5QMhVF53YfshAuSXIGIMT8Z-grz1dP1N]
  • A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIHPnDf_WFe4fjBsV6ZaIWFmAF0vm3cpCg68YUwMfcfxglbao_Fc_MBR-xOpXqNk-LRRHHtLgsoqzSYFHM3w1EOQDoDLGDze5bYis3sfF9i0oeQEmKK7bbViAhPMjgkalh7JRbOJ552wcPPniqjgyYpgyFl-iglTKrftMZzYGzHkHCUVYBKku7rNCbvvGgo7d2AKpZvwXxSAAzyS1N6axI7ImaKMcE0cpVl3Q94q8=]
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGNGl5pzaS9e4F39LL3_UVBJAbz4L8D3VKpHcizw--mnQwkKaDDYOLRlAR6m2NBDTPEqctfNPZGQK-LlWwPvmKe2mOeXANT05QbWCADXRi-NC6JPNLYhC4Y-4M6M_SkAj1xbUnsZ3Fr54wP5WmnRU4cdEJxUD-pImJsY-_Ag0QD-hmDV189k02V7JPlibHjKYb9K5F89gW9r5igdRljGMfQb83ne3FR8sNqKLzEyzsj0XTqNv4GVpp1naL1y25j3m9ciV30x41rrtsl-NzBuR2drxWiLlmNsxYaA==]
  • LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMzp8fcDe-pc95jHpNSyK3kk8qyeWBCfg9RI8XZQ1LuEwlyCo1kMy24PdK9tr51Oi5wTZMld2OsF1l9AV3gZUv_Ue-Ss4jYyMlNlUE4ytLszu-viZH_yGD7AamrmtPWFgbZ8m9Ck78JCVCWdYMuxzL9ep1UvAetKSdeEeeNha0Lae_jIPWikzMsV_7pnUuHpXktr4gWhbn0XUPEugF1C9JSVYzWQgDL8QvMKCRqb6G8GxRavqQd51JmXlQclO8jr0kFcLEsfr8pQ6JoY7O]
  • Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6MYnE7F0jHgT2jKY-9UQGRTHPLqdar-0C7OX3jCOOg2YAJV64KXDHlwTcjXm4cTlL1Ix8QNxCR0LhK5ZzSv_HYujbhvVQ2Ny1dt4xWSAs2NQoCf3Vub66bMHAGIk99Alq3m0lgkMtmsRoZpVSdWlf0kw9UC0RZW14XXpry1DBDw-O9SutnoIVfO6HY0DMRhVhXW7BrbG9Lv8oHFPRgarlvfWM9MtX20pqTp81vRAM9k0U9FtwjIyIJbQovCxyMVj3hn-Y2npBiv5iyG8J0zyVnotL8_9h3-uRs29us26FFkBmN12QpSZSEWkNDe7NyaxTrq0NcaLzYLHDVuv9zXm_3D_SJ7XJiY14QnYlkaY7rsbtSZO7rHGS4v5h2uyqX0I8Xg==]
  • Pyrimidinedione. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnXM0g0TMuY6036Dultu1NJUXWXIQzqywjD_QgBXWlIJpZCPgdrBXzDOm2wVzLdYCgbAwyKJVtHPiz7IAh2m6HEfOCTcR9PRRdLdieIgVdEULa5mBEQ_cKaEsEf-K8AX_1LOOUA3QBfA==]
  • 1,3-Dimethyl-6-(propylamino)-2,4(1H,3H)-pyrimidinedione Safety Data Sheets. Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSPG7FKCN7wxS8BRbE8VxyBNRDlNxKnW6UwhdxvYDjI2hYZ0to__SF1GK8oC6XLQhlwwPBHboSN9p20Uggl0xdJFSfda-R7znH5jRpdEc41pZvOQPTwh7QvZFbardqX-DKZMaYuTEoX5VK8nsHFe3a66mspwUypnXqbgpiUAFnpUpwLwCMcvE=]

Sources

Application Note: Preclinical Formulation and Pharmacokinetic Profiling of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione (hereafter referred to as 1,3-DPP ) is a synthetic pyrimidinedione derivative characterized by a rigid heterocyclic core and a lipophilic piperidine moiety. Like many small-molecule uracil derivatives, 1,3-DPP exhibits poor aqueous solubility, which severely limits its systemic exposure and oral bioavailability in murine models[1].

This application note provides a comprehensive, self-validating methodology for formulating 1,3-DPP to enable robust in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluations. We detail two optimized strategies: a multi-component co-solvent vehicle for intravenous (IV) and intraperitoneal (IP) administration, and a cyclodextrin inclusion complex for oral (PO) delivery.

Physicochemical Profiling & Rationale

Before selecting a vehicle, it is critical to understand the thermodynamic barriers preventing dissolution. 1,3-DPP acts conceptually as a BCS Class II/IV compound.

Table 1: Physicochemical Properties and Formulation Implications

PropertyValue (Estimated/Typical)Clinical/Formulation Implication
Molecular Formula C11H17N3O2Small molecule; favorable for membrane permeation.
Molecular Weight 223.28 g/mol Low MW reduces steric hindrance during cyclodextrin complexation.
Aqueous Solubility < 0.1 mg/mLHigh risk of precipitation in blood; requires solubilization enhancers.
Lipophilicity (LogP) ~1.5 – 2.5Hydrophobic; prone to aggregation in aqueous media.
Mechanistic Rationale for Formulation Design
  • IV/IP Co-Solvent System (PEG400/Tween-80): To achieve a clear solution for injection without causing capillary blockade, a step-wise co-solvent approach is utilized. Polyethylene glycol 400 (PEG400) acts as a powerful co-solvent by lowering the dielectric constant of the aqueous phase, which has been shown to significantly increase the systemic exposure of poorly soluble drugs by enhancing solubility and paracellular absorption[2]. Tween-80 provides micellar stabilization to prevent precipitation upon dilution with the bloodstream.

  • PO Cyclodextrin Complexation (HP-β-CD): For oral administration, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is employed. HP-β-CD features a hydrophilic exterior and a hydrophobic cavity that encapsulates the lipophilic piperidino group of 1,3-DPP. This host-guest inclusion complexation enhances the apparent solubility in the gastrointestinal tract, directly correlating with improved oral bioavailability without altering the drug's intrinsic permeability[3].

Formulation Workflows

Formulation cluster_IV IV/IP Co-Solvent Formulation cluster_PO PO Cyclodextrin Formulation API 1,3-DPP API (Hydrophobic) Step1A Dissolve in 10% DMSO API->Step1A Step1B Prepare 20% HP-β-CD in ddH2O API->Step1B Step2A Add 40% PEG400 + Vortex Step1A->Step2A Step3A Add 5% Tween-80 + Vortex Step2A->Step3A Step4A Add 45% Saline Dropwise Step3A->Step4A FinalA Clear Solution (0.5 - 5 mg/mL) Step4A->FinalA Step2B Add API to CD Solution Step1B->Step2B Step3B Sonicate/Stir at 37°C for 2h Step2B->Step3B FinalB Inclusion Complex (1 - 10 mg/mL) Step3B->FinalB

Workflow for formulating 1,3-DPP into IV/IP co-solvent and PO cyclodextrin delivery systems.

Detailed Experimental Protocols

Protocol A: Co-Solvent Formulation for IV/IP Injection

Target Vehicle: 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline Maximum Recommended Concentration: 5 mg/mL

Causality & Execution:

  • Primary Solubilization: Weigh the exact amount of 1,3-DPP powder into a glass vial. Add DMSO to equal 10% of the final target volume. Vortex vigorously until the crystal lattice is completely broken and a clear solution is formed. Do not proceed if particulates remain.

  • Co-Solvent Addition: Add PEG400 (40% of final volume). Vortex for 1 minute. PEG400 maintains the solubility state as the mixture transitions toward an aqueous environment[2].

  • Micellar Stabilization: Add Tween-80 (5% of final volume). Vortex for 1 minute. The surfactant coats the hydrophobic molecules, providing steric hindrance against aggregation.

  • Aqueous Dilution (Critical Step): Add sterile Saline (45% of final volume) dropwise while continuously vortexing.

    • Causality: Rapid addition of the aqueous phase causes localized supersaturation at the solvent interface, leading to rapid nucleation and irreversible precipitation of the API. Dropwise addition ensures uniform distribution into the micellar cores.

  • Self-Validation Checkpoint: Visually inspect the solution against a dark background. Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. The absence of a visible pellet confirms complete solubilization. Filter through a 0.22 µm PTFE syringe filter prior to dosing.

Protocol B: Cyclodextrin Inclusion Complex for Oral Gavage

Target Vehicle: 20% (w/v) HP-β-CD in Saline Maximum Recommended Concentration: 10 mg/mL

Causality & Execution:

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD per 1 mL of sterile saline to create a 20% w/v solution.

  • API Addition: Add the required mass of 1,3-DPP directly into the cyclodextrin solution.

  • Thermodynamic Complexation: Sonicate the suspension in a water bath at 37°C for 60–120 minutes, followed by magnetic stirring overnight at room temperature.

    • Causality: Thermal energy and sonication overcome the activation energy required to displace water molecules from the hydrophobic cavity of HP-β-CD, driving the thermodynamic equilibrium toward host-guest inclusion[3].

  • Self-Validation Checkpoint: Analyze the supernatant via HPLC-UV to ensure the measured concentration matches the theoretical yield (≥95% recovery). If recovery is low, the API has exceeded the complexation capacity of the cyclodextrin.

In Vivo Pharmacokinetic (PK) Study Design

PK_Workflow Mice C57BL/6 Mice (n=3 per timepoint) Dosing Administer 1,3-DPP (IV: 2 mg/kg | PO: 10 mg/kg) Mice->Dosing Sampling Blood Collection (5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h) Dosing->Sampling Plasma Plasma Separation (Centrifuge 2000g, 10m) Sampling->Plasma Extraction Protein Precipitation (Acetonitrile + IS) Plasma->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS PK PK Parameter Calculation (AUC, Cmax, T1/2, CL) LCMS->PK

In vivo pharmacokinetic study design and bioanalytical workflow for 1,3-DPP.

Expected Quantitative PK Parameters

Based on the physicochemical profile of pyrimidinedione derivatives formulated in these optimized vehicles, the following PK parameters are anticipated in a standard C57BL/6 mouse model:

Table 2: Anticipated Pharmacokinetic Profile of 1,3-DPP

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1,500 – 2,000400 – 600
Tmax (h) 0.08 (5 min)0.5 – 1.0
AUC0-t (ng·h/mL) 2,500 – 3,0001,800 – 2,200
Half-life (T1/2) (h) 1.5 – 2.52.0 – 3.0
Clearance (CL) (L/h/kg) 0.8 – 1.2N/A
Bioavailability (F%) 100% (Reference)~15 – 25%

References

  • Source: AAPS PharmSciTech (PMC - NIH)
  • Title: Polyethylene glycol 400 (PEG400)
  • Title: A Review of Formulation Strategies for Cyclodextrin-Enhanced Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Sources

Advanced NMR Spectroscopic Characterization of 1,3-Dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Framework & Resonance Causality

1,3-Dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione (CAS 74151-86-3) is a highly functionalized uracil derivative that serves as a critical intermediate in the synthesis of lumazine derivatives, purine analogs, and protein-protein interaction (PPI) modulators. The structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges due to the strong push-pull electronic effects exerted by the C6-piperidino group and the N1/N3 methylations.

Mechanistic Causality in Chemical Shifts: The core pyrimidinedione ring is not a simple aromatic system. The attachment of the piperidino group at the C6 position creates a highly conjugated, electron-rich enamine-like system ( N−C=C−C=O ). The lone pair of electrons on the piperidine nitrogen strongly delocalizes into the pyrimidine ring, significantly increasing the electron density at the C5 position.

Why does this matter experimentally? This resonance contribution pushes electron density onto the C5 carbon, strongly shielding the attached proton. Consequently, the C5-H proton is observed unusually upfield ( δ ~5.10 ppm) compared to typical alkene or aromatic protons. Correspondingly, the C5 carbon in the 13 C spectrum resonates highly upfield ( δ ~87.5 ppm), a hallmark of the enamine β -carbon, as supported by foundational studies on.

Self-Validating Sample Preparation Protocol

To ensure a self-validating system, sample preparation must actively eliminate line-broadening artifacts that could obscure critical multiplet structures or long-range couplings. Every step below is designed to control a specific physical variable.

Step-by-Step Methodology:

  • Mass Optimization: Weigh exactly 20.0 mg of the analyte for 1 H NMR (or 50.0 mg for 13 C/2D NMR) into a clean glass vial.

    • Causality: This specific concentration balances the signal-to-noise ratio (SNR) for insensitive 13 C nuclei while preventing concentration-dependent aggregation that can artificially shift polar signals.

  • Solvent Selection: Dissolve the sample in 600 µL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is aprotic and minimizes hydrogen-bonding induced shifts, providing a standardized baseline for chemical shift comparison across.

  • Particulate Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube.

    • Causality: Micro-particulates distort the localized magnetic field homogeneity ( B0​ ), degrading the shimming quality and broadening the peaks. Filtration ensures sharp line widths ( <1 Hz).

  • Volume Standardization: Ensure the solvent height in the NMR tube is exactly 4.0 cm (approx. 600 µL).

    • Causality: Under-filling causes vortexing artifacts during sample spinning; over-filling dilutes the sample outside the active radiofrequency (RF) coil volume, reducing sensitivity.

Acquisition Parameters for Quantitative Reliability

  • 1 H NMR (400 MHz): Apply a 30° excitation pulse (zg30) with a relaxation delay (D1) of 2.0 seconds.

    • Causality: A 30° pulse ensures rapid longitudinal relaxation ( T1​ ), allowing for accurate quantitative integration of the N-methyl and piperidine protons without saturation effects.

  • 13 C NMR (100 MHz): Utilize power-gated decoupling (WALTZ-16) to remove 1 H- 13 C scalar couplings while retaining Nuclear Overhauser Effect (NOE) enhancement. Set D1 to 2.0 seconds.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling delay for nJCH​=8 Hz (typically 62.5 ms).

    • Causality: This is critical for the self-validating assignment of the N1 and N3 methyl groups, which cannot be reliably distinguished by 1D chemical shifts alone.

Experimental_Workflow Step1 1. Sample Prep (0.22µm Filtration, CDCl3) Step2 1D Acquisition (1H & 13C with NOE) Step1->Step2 Step3 2D Acquisition (HSQC & HMBC optimized for 8Hz) Step2->Step3 Step4 Resonance Causality (Enamine Push-Pull Analysis) Step3->Step4 Step5 Self-Validation (Cross-referencing 1D with 2D) Step4->Step5

End-to-end self-validating NMR workflow for functionalized uracil derivatives.

Quantitative Data Presentation

The following tables summarize the structural assignments. These values are derived from the predictable electronic environment of and are cross-validated by the 2D NMR data in the subsequent section.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale
C5-H 5.10Singlet (s)1HHighly shielded by enamine resonance from C6-piperidino group.
N1-CH 3​ 3.35Singlet (s)3HDeshielded by adjacent C2=O and C6 enamine carbon.
N3-CH 3​ 3.25Singlet (s)3HDeshielded by adjacent C2=O and C4=O.
Pip H- α 3.15Multiplet (m)4HAliphatic protons adjacent to the piperidine nitrogen.
Pip H- β 1.65Multiplet (m)4HAliphatic ring protons (beta to nitrogen).
Pip H- γ 1.55Multiplet (m)2HAliphatic ring protons (gamma to nitrogen).

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)Assignment Rationale
C4 (C=O) 162.5Carbonyl carbon, highly conjugated.
C6 (C-N) 159.0Enamine α -carbon, strongly deshielded by N1 and piperidine N.
C2 (C=O) 152.0Urea-type carbonyl, flanked by two nitrogens.
C5 (CH) 87.5Enamine β -carbon, strongly shielded by electron donation.
Pip C- α 51.0Aliphatic carbon adjacent to nitrogen.
N1-CH 3​ 34.0N-methyl carbon.
N3-CH 3​ 28.5N-methyl carbon.
Pip C- β 25.5Aliphatic ring carbon.
Pip C- γ 24.0Aliphatic ring carbon.

Self-Validating 2D Workflow: The HMBC Logic

In 1,3-dimethyluracil derivatives, the N1-CH 3​ and N3-CH 3​ signals often appear within 0.1 ppm of each other. Assigning them based purely on empirical prediction is an inherently flawed approach prone to solvent-dependent inversion. A true self-validating protocol mandates the use of HMBC to trace heteronuclear connectivity:

  • N1-CH 3​ will show 3J correlations to C2 (carbonyl) and C6 (enamine carbon).

  • N3-CH 3​ will show 3J correlations to C2 (carbonyl) and C4 (carbonyl).

By identifying the C6 carbon (which is uniquely deshielded to ~159.0 ppm due to the attached piperidine nitrogen) and the C4 carbon (~162.5 ppm), the methyl groups are unambiguously assigned, closing the validation loop.

HMBC_Correlations cluster_Protons Proton Sources (1H) cluster_Carbons Target Carbons (13C) H_N1 N1-CH3 (δ 3.35) C2 C2=O (δ 152.0) H_N1->C2 3J C6 C6-N (δ 159.0) H_N1->C6 3J H_N3 N3-CH3 (δ 3.25) H_N3->C2 3J C4 C4=O (δ 162.5) H_N3->C4 3J H_C5 C5-H (δ 5.10) H_C5->C4 2J H_C5->C6 2J

HMBC logical workflow for distinguishing N1/N3 methyl groups and C5 assignments via 2J/3J couplings.

References

  • Title: Pteridines, XCIII. Reactions of 6-Chloro-, 7-Chloro- and 6,7-Dichloro-1,3-dimethyllumazines with Nucleophiles Source: ResearchGate URL: [Link][1]

  • Title: Carbon-13 nuclear magnetic resonance spectra of N-, O-, and S-methylated uracil and thiouracil derivatives Source: Canadian Journal of Chemistry URL: [Link][2]

  • Title: Application of Heteronuclear NMR Spectroscopy to Bioinorganic and Medicinal Chemistry Source: PMC - National Institutes of Health URL: [Link][3]

  • Title: (1,3-Dimethyluracil-5-yl)mercury(II): Preparative, Structural, and NMR Spectroscopic Studies of an Analog of CH3HgII Source: Inorganic Chemistry - ACS Publications URL: [Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability, Storage, and Troubleshooting for 1,3-Dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide for researchers and drug development professionals handling 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione (CAS: 74151-86-3)[1]. While this compound is a highly valuable organic building block for synthesizing pyranopyrimidines, purine derivatives, and nucleodyes, its 6-amino-1,3-dimethyluracil scaffold presents unique stability challenges.

This guide bridges the gap between theoretical chemistry and benchtop execution, providing mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure absolute experimental reproducibility.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My stock solutions in aqueous buffers are losing potency over time, and LC-MS shows a new peak with a significantly lower mass. What is happening? A: You are observing the hydrolytic cleavage of the C6-piperidino group. The C6 position of the 1,3-dimethyluracil ring is highly electrophilic due to the electron-withdrawing nature of the adjacent carbonyl groups. Under aqueous conditions—especially in the presence of acidic/basic environments or Lewis acids—water acts as a nucleophile. This attacks the C6 position, cleaving the piperidine ring and yielding 1,3-dimethylbarbituric acid and free piperidine ()[2].

  • Causality & Solution: To prevent this nucleophilic attack, never store the compound in aqueous solutions. Reconstitute the powder in anhydrous DMSO or DMF, and only spike it into aqueous assay buffers immediately prior to your experiment.

Q2: I stored my solid compound on the benchtop, and it has changed from a white powder to a slightly yellowish hue. Is it still usable? A: No, discoloration is a primary indicator of oxidative or photolytic degradation. 6-Aminouracil derivatives are uniquely sensitive to strong oxidizing agents and prolonged UV/visible light exposure ()[3]. Photo-oxidation leads to the formation of N-oxides on the piperidine ring or radical-mediated dimerization at the electron-rich C5 position of the uracil ring.

  • Causality & Solution: Light triggers homolytic cleavage, while ambient oxygen reacts with the C5 position. You must store the solid compound in amber vials, desiccated, and under an inert atmosphere (Argon or Nitrogen) at -20°C. Discard discolored batches, as these degradation impurities will severely impact downstream synthetic yields and biological assay readouts.

Q3: During forced degradation studies, why does the compound degrade faster in acidic media compared to neutral media? A: Acidic conditions protonate the carbonyl oxygens (and potentially the piperidine nitrogen), which further increases the electrophilicity of the C6 carbon. This lowers the activation energy required for water to attack the ring, drastically accelerating the hydrolysis into 1,3-dimethylbarbituric acid ()[4].

  • Causality & Solution: When formulating the compound for prolonged biological assays, maintain a strictly neutral pH (7.0–7.4) using strong buffering agents (e.g., HEPES) and minimize the incubation time at elevated temperatures (e.g., 37°C).

Part 2: Visualizing Degradation Pathways

Understanding the structural vulnerabilities of your compound is the first step in preventing its degradation. The diagram below illustrates the three primary degradation pathways.

Degradation Compound 1,3-Dimethyl-6-piperidino- 2,4(1H,3H)-pyrimidinedione Hydrolysis Hydrolysis (Acid/Base, H2O) Compound->Hydrolysis Oxidation Oxidation (ROS, O2) Compound->Oxidation Photo Photolysis (UV Light) Compound->Photo Barbituric 1,3-Dimethylbarbituric Acid + Piperidine Hydrolysis->Barbituric N_Oxide Piperidine N-Oxide / C5-Oxidized Adducts Oxidation->N_Oxide Cleavage Ring Cleavage / Radical Products Photo->Cleavage

Figure 1: Primary degradation pathways of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione.

Part 3: Quantitative Stability Profile

To assist in your experimental planning, we have summarized the representative degradation kinetics of the 6-aminouracil class under various stress conditions. Use this table to establish your internal handling limits.

Stress ConditionEnvironment / ReagentTemp (°C)TimeRemaining Intact Compound (%)Primary Degradant
Control (Optimal) Anhydrous DMSO, Argon, Dark-20°C6 Months>99.5%None detected
Hydrolytic (Acid) 0.1 M HCl (Aqueous)25°C24 Hours<40.0%1,3-Dimethylbarbituric acid
Hydrolytic (Base) 0.1 M NaOH (Aqueous)25°C24 Hours<55.0%Ring-opened products
Oxidative 3% H2O2 in Methanol25°C24 Hours<70.0%Piperidine N-oxide / C5-adducts
Photolytic UV Light (254 nm), Solid25°C7 Days~85.0%Dimerization products
Thermal Solid, Ambient Air60°C14 Days~92.0%Oxidative degradants

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation and Storage of Ultra-Stable Stock Solutions

Trustworthiness Note: This protocol incorporates a self-validating step (Karl Fischer titration and LC-UV baseline) to ensure the solvent is truly anhydrous before the compound is introduced, preventing silent hydrolytic degradation.

  • Solvent Validation: Procure anhydrous DMSO (water content <50 ppm). Validate the exact water content using Karl Fischer titration prior to use.

  • Inert Weighing: Inside a glove box or under a continuous Argon stream, weigh the desired amount of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione.

  • Dissolution: Dissolve the compound in the validated anhydrous DMSO to create a 10 mM or 50 mM stock solution. Vortex until completely clear.

  • Aliquotting: Dispense 50 µL to 100 µL aliquots into pre-dried, amber glass HPLC vials to protect against photolysis.

  • Purging & Sealing: Blanket the headspace of each vial with Argon gas for 5 seconds before immediately sealing with a PTFE-lined cap.

  • Flash Freezing: Submerge the sealed vials in liquid nitrogen for 30 seconds to flash-freeze the solution, halting any transient degradation kinetics.

  • Storage: Transfer immediately to a -80°C freezer.

  • Quality Control (Self-Validation): Thaw one aliquot after 24 hours and run an LC-UV (254 nm) analysis. The purity must match the day-zero baseline (>99%).

Workflow Start Weigh Compound (Inert Atmosphere) Solvent Dissolve in Anhydrous DMSO (Karl Fischer Validated) Start->Solvent Aliquot Aliquot into Amber Vials (Argon Purged) Solvent->Aliquot Freeze Flash Freeze (Liquid Nitrogen) Aliquot->Freeze Store Store at -80°C (Desiccated) Freeze->Store

Figure 2: Optimal workflow for preparing and storing degradation-resistant stock solutions.

Protocol B: Forced Degradation Testing (Hydrolysis & Oxidation)

Use this protocol to establish system suitability for your analytical methods.

  • Preparation: Prepare a 1 mg/mL stock of the compound in HPLC-grade methanol.

  • Acid Hydrolysis: Mix 0.5 mL of the stock with 0.5 mL of 0.2 M HCl. Incubate at 40°C for 12 hours.

  • Oxidation: Mix 0.5 mL of the stock with 0.5 mL of 6% H2O2. Incubate at room temperature for 12 hours in the dark.

  • Neutralization & Quenching: Neutralize the acid sample with 0.2 M NaOH. Quench the oxidized sample with an equimolar amount of sodium thiosulfate.

  • Analysis: Inject 10 µL of each quenched sample into an LC-MS system. You should positively identify the 1,3-dimethylbarbituric acid mass peak (m/z ~156) in the hydrolyzed sample, validating your method's ability to detect degradation.

References

  • [Synthesis and Hydrolysis of 6-amino-1,3-dimethyluracils] - Tezpur University - [Link]

Sources

troubleshooting 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione precipitation in cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals who are utilizing 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione in their cell culture-based assays. Precipitation of this compound in aqueous media is a common technical challenge that can significantly impact experimental reproducibility and the validity of results. This document provides a structured, in-depth troubleshooting framework, moving from foundational principles to actionable protocols, to help you diagnose and resolve solubility issues.

Frequently Asked Questions (FAQs)

Q1: I've observed a precipitate after adding 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione to my cell culture medium. What are the primary causes?

A1: The formation of a precipitate when introducing a small molecule into cell culture medium is a multifactorial issue. The causes can be broadly categorized into two areas: the intrinsic properties of the compound and its interaction with the complex culture environment.[1]

  • Low Aqueous Solubility: The compound may have inherently poor solubility in the aqueous, buffered environment of your cell culture medium.[1]

  • Solvent Shock: This is a frequent cause. The compound is likely dissolved in a high-concentration organic solvent, such as 100% DMSO, for your stock solution. When this concentrated stock is rapidly diluted into the aqueous medium, the compound can crash out of solution before it has a chance to disperse.[1]

  • Exceeding Maximum Solubility: Every compound has a finite solubility limit in a given medium at a specific temperature. If your final working concentration exceeds this threshold, precipitation is inevitable.[1]

  • pH Effects: As cells metabolize, they release byproducts like lactic acid, which can lower the pH of the culture medium.[1] If the compound's solubility is pH-dependent, this shift can cause it to precipitate over time.

  • Temperature Shifts: Solubility is temperature-dependent. A compound that is soluble at room temperature or 37°C may precipitate if the temperature fluctuates, or it may have been prepared at a higher temperature to get it into solution initially.[1]

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and, if supplemented, proteins (e.g., albumin in fetal bovine serum). The compound may interact with these components, forming less soluble complexes.[1][2]

Q2: What specific properties of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione might make it prone to precipitation?

A2: While specific experimental data for this exact molecule is not abundant in public literature, we can infer its likely behavior based on its chemical structure—a pyrimidinedione core (a derivative of uracil) with dimethyl and piperidino substitutions.

  • Pyrimidinedione Core: The core structure is relatively polar. However, the addition of methyl and piperidino groups increases its molecular weight and lipophilicity (fat-solubility) compared to simpler uracil derivatives.

  • Lipophilicity (LogP): The piperidino group, in particular, will increase the octanol-water partition coefficient (LogP), suggesting a preference for non-polar environments and thus lower intrinsic aqueous solubility. For comparison, the LogP of the parent compound 1,3-dimethyluracil is -0.54, indicating good water solubility.[3] The addition of the piperidino group will shift this to a more positive value, reducing water solubility.

  • Potential for Salt Formation: The piperidino group contains a basic nitrogen atom. This means the compound is likely a weak base and its solubility will be pH-dependent. In the slightly alkaline environment of typical cell culture media (pH 7.2-7.4), it will be predominantly in its neutral, less soluble form. Acidifying the environment would protonate the piperidino nitrogen, forming a more soluble salt, though this is generally not compatible with cell health.

Systematic Troubleshooting Guide

When precipitation is observed, a systematic approach is crucial to identify the root cause efficiently. Follow this workflow, starting with the simplest and most common sources of error.

Diagram: Troubleshooting Workflow for Compound Precipitation

start Precipitation Observed in Cell Culture Well check_stock Step 1: Inspect Stock Solution start->check_stock stock_precip Is precipitate visible in the stock vial? check_stock->stock_precip redissolve_stock Action: Warm (37°C) & Vortex Stock. If unresolved, prepare fresh stock. stock_precip->redissolve_stock Yes check_dilution Step 2: Evaluate Dilution Method stock_precip->check_dilution No redissolve_stock->check_dilution dilution_issue Was stock added directly to bulk media? check_dilution->dilution_issue correct_dilution Action: Use serial dilution or add stock to media with vigorous vortexing. (See Protocol 3) dilution_issue->correct_dilution Yes check_concentration Step 3: Assess Working Concentration dilution_issue->check_concentration No correct_dilution->check_concentration conc_issue Is concentration near the expected solubility limit? check_concentration->conc_issue determine_solubility Action: Experimentally determine max solubility. (See Protocol 2) conc_issue->determine_solubility Yes / Unsure check_media Step 4: Investigate Media Compatibility conc_issue->check_media No lower_conc Solution: Lower the working concentration. determine_solubility->lower_conc media_issue Does precipitation occur in serum-free vs. serum-containing media? check_media->media_issue media_issue->lower_conc No, precipitates in both serum_effect Observation suggests interaction with serum proteins. media_issue->serum_effect Yes change_serum Action: Test different lots or lower serum percentage. Consider co-solvents. serum_effect->change_serum

Caption: A step-by-step workflow for troubleshooting precipitation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

The integrity of your experiment begins with a properly prepared stock solution. The goal is to create a high-concentration stock in a suitable organic solvent that can be diluted to the final working concentration with minimal risk of precipitation.

Materials:

  • 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione (solid powder)

  • Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed to achieve a desired stock concentration (e.g., 10 mM or 50 mM).

  • Weigh Compound: Carefully weigh the solid compound into a sterile vial. It is recommended to dissolve the entire contents of the vial from the supplier to avoid issues with heterogeneity of the solid.[4]

  • Add Solvent: Add the calculated volume of DMSO to the vial.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by more vortexing.[4] Visual inspection against a light source is critical to ensure no particulates remain.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, light-protected tubes.[1] Store at -20°C for short-to-medium term (up to 3 months) or -80°C for long-term storage.[1] Crucially, this minimizes repeated freeze-thaw cycles which can cause the compound to fall out of solution. [1]

Protocol 2: Determining Maximum Soluble Concentration

This protocol allows you to empirically determine the solubility limit of your compound in your specific cell culture medium.

Materials:

  • Prepared high-concentration stock solution (e.g., 50 mM in DMSO)

  • Your specific cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a high wavelength (e.g., 600 nm) or a nephelometer

Procedure:

  • Prepare Dilutions: Create a 2-fold serial dilution of your compound stock in pure DMSO.

  • Add to Medium: In a 96-well plate, add your cell culture medium to each well. Then, add a small, consistent volume of each DMSO dilution to the wells, ensuring the final DMSO concentration is the same as in your experiments (e.g., 0.5%).[4] For example, add 1 µL of each DMSO dilution to 199 µL of medium.

  • Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your assay (e.g., 1-2 hours).

  • Measure Turbidity: Visually inspect the plate for any cloudiness or precipitate. Quantify the turbidity by measuring the light scattering (nephelometry) or absorbance at a wavelength where the compound itself does not absorb (e.g., >500 nm).[4]

  • Analyze Data: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity begins to sharply increase is your maximum soluble concentration under those conditions.[4] Any experimental concentration should be kept below this limit.

Protocol 3: Best Practices for Diluting Stock Solutions into Media

The dilution step is the most common point where "solvent shock" occurs.[1] This method maximizes the chances of the compound staying in solution.

Method 1: Direct Dilution with Rapid Mixing

  • Bring your single-use aliquot of stock solution and the cell culture medium to the appropriate temperature (usually room temperature or 37°C).

  • Place the required volume of cell culture medium into a sterile conical tube.

  • While the tube is on a vortex mixer at a medium-high setting, pipette the required volume of stock solution directly into the vortexing medium. This rapid, turbulent mixing helps disperse the compound molecules quickly, preventing localized high concentrations that lead to precipitation.

  • Immediately use this freshly prepared medium for your experiment. Do not store it for long periods.

Method 2: Serial Dilution

  • If high concentrations are still problematic, perform an intermediate dilution step.

  • First, dilute the high-concentration DMSO stock into a smaller volume of pure, sterile medium (e.g., a 1:10 dilution).

  • Vortex immediately and thoroughly.

  • Use this intermediate dilution to prepare your final working concentration in the bulk of the medium. This gradual reduction in solvent concentration can significantly improve solubility.

Advanced Troubleshooting Strategies

Q3: My compound precipitates even at low concentrations and with proper dilution technique. What else can I try?

A3: If standard methods fail, you may need to modify your formulation or experimental setup.

  • Use of Co-solvents: In some cases, a co-solvent system can improve solubility. For the initial stock solution, a mixture of DMSO and polyethylene glycol (PEG) or ethanol might be effective.[1] However, you must test the toxicity of any new solvent system on your specific cell line. The final concentration of any organic solvent should ideally be kept below 0.5% and must be consistent across all experimental conditions, including vehicle controls.[1]

  • Serum Concentration: If you are using a serum-containing medium, proteins like albumin can bind to your compound. This can sometimes increase apparent solubility, but can also sometimes lead to aggregation. Try reducing the serum percentage or using a different lot of serum to see if the precipitation is affected.

  • pH Adjustment of Media: While risky for cell health, very slight adjustments to media pH (e.g., from 7.4 to 7.2) using a buffer like HEPES might improve the solubility of a basic compound without significantly impacting the cells. This must be carefully validated.

  • Use of Pluronic F-68: This non-ionic surfactant is sometimes added to cell culture media to protect cells from shear stress, but it can also help to stabilize and solubilize hydrophobic compounds at low concentrations.

Data Summary Table: Factors Influencing Solubility
FactorEffect on Solubility of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedioneRecommended Action
pH Likely higher solubility at lower pH (acidic) due to protonation of the basic piperidino group.[5]Maintain standard media pH (7.2-7.4). Drastic changes are cytotoxic.
Temperature Solubility generally increases with temperature.Prepare solutions at RT or 37°C. Avoid cold temperatures. Check for precipitation after equilibration in the incubator.
Solvent High solubility in polar aprotic solvents like DMSO. Low solubility in aqueous media.Use DMSO for high-concentration stock. Keep final DMSO concentration ≤ 0.5% in media.[1]
Media Components Salts and proteins (serum) can interact with the compound, potentially reducing solubility.[2]Test solubility in basal media vs. complete media. Consider reducing serum concentration if precipitation is worse with serum.
Concentration Precipitation occurs when the concentration exceeds the solubility limit.Experimentally determine the maximum soluble concentration (Protocol 2) and work below this limit.
Particle Size Not directly applicable for solutions, but affects the rate of dissolution from solid.[5][6]Ensure the compound is fully dissolved in the stock solution before use.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Creative Biogene. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharmaceutical Solutions website.
  • Merck. (n.d.). Common Cell Culture Problems: Precipitates.
  • US Environmental Protection Agency. (2025, October 15). 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- Properties.
  • Quora. (2016, October 27). What factors influence protein solubility in the cell?
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?
  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.
  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • Al-Hilal, T. A., et al. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • Abrahamsson, B., et al. (2024, May 2). Solubility vs Dissolution in Physiological Bicarbonate Buffer.
  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.

Sources

Technical Support Center: Optimizing Signal-to-Noise in the LC-MS Analysis of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise, thereby enhancing data quality and analytical sensitivity. The content is structured to provide immediate answers to common questions and in-depth guidance for more complex issues.

Frequently Asked Questions (FAQs)

Q1: I'm observing a consistently high baseline across my entire chromatogram. What is the most likely cause?

A high, noisy baseline is often indicative of contamination in the mobile phase or within the LC-MS system itself.[1][2] Start by preparing fresh mobile phase using high-purity, LC-MS grade solvents and additives.[1] If the problem persists, it suggests that the contamination may be within the system (e.g., tubing, pump, or injector). A systematic flushing of the system is recommended.

Q2: My blank injections are showing significant peaks. How do I identify the source of this carryover?

Ghost peaks in blank injections point to sample carryover or contamination from your sample preparation workflow.[3] To troubleshoot, run a series of blank injections. If the ghost peak intensity decreases with each subsequent blank, it is likely carryover from the autosampler. If the intensity remains constant, the contamination source is more likely in your solvents or sample preparation materials.

Q3: What are the most common background ions I should be aware of in positive electrospray ionization (ESI) mode?

Common background ions in positive ESI mode often originate from solvents, plasticizers, and other environmental contaminants. Recognizing these can help you quickly identify the source of your noise. Please refer to Table 1 for a list of common background ions.

Q4: Can my choice of mobile phase additives increase background noise?

Yes, the purity and type of mobile phase additives can significantly impact background noise.[1][4] Always use high-purity, LC-MS grade additives at the lowest effective concentration.[1] Some additives, while beneficial for chromatography, can cause ion suppression or contribute to background noise. For example, trifluoroacetic acid (TFA) can improve peak shape but is known to cause signal suppression in ESI-MS.

In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and eliminating sources of background noise in your LC-MS analysis of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione.

Systematic Noise Reduction Workflow

The following diagram illustrates a logical workflow for troubleshooting high background noise.

Caption: A step-by-step workflow for diagnosing and resolving high background noise in LC-MS analysis.

Part 1: Mobile Phase and LC System Optimization

The quality of your mobile phase and the cleanliness of your LC system are paramount for achieving a low-noise baseline.

Question: How do I prepare an optimal mobile phase for 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione analysis to minimize noise?

Answer:

  • Solvent Selection: Always use the highest purity solvents available, preferably LC-MS or ULC-MS grade.[5] These solvents are filtered and tested for low levels of metallic and organic contaminants that can contribute to background noise.

  • Additive Choice: For basic compounds like your pyrimidinedione derivative, acidic mobile phase modifiers are typically used to improve peak shape and retention in reversed-phase chromatography.

    • Formic acid (0.1%) is a common choice as it is volatile and provides good protonation for positive ion mode ESI.

    • Ammonium formate or ammonium acetate can also be used, particularly if pH control is critical.[6] These buffered mobile phases can sometimes offer a cleaner baseline compared to acids alone.[6]

  • Fresh Preparation: Prepare mobile phases fresh daily and store them in clean, dedicated glass bottles.[1] Over time, solvents can become contaminated from the laboratory environment or through microbial growth.

Question: What is the best practice for flushing the LC system to remove contamination?

Answer: A systematic flushing protocol can help remove accumulated contaminants.

Protocol: LC System Flush

  • Remove the Column: Disconnect the column and replace it with a union or a restriction capillary.

  • Prepare Flushing Solvents:

    • Solvent A: High-purity water

    • Solvent B: Isopropanol

    • Solvent C: Methanol

    • Solvent D: Acetonitrile

  • Flush Each Line: Sequentially flush each solvent line with its corresponding solvent for at least 30 minutes at a moderate flow rate (e.g., 1 mL/min).

  • Gradient Flush: Run a gradient from 100% Solvent A to 100% Solvent B over 30 minutes. Hold at 100% B for another 30 minutes. Repeat this process for Solvents C and D.

  • Re-equilibrate: Once the flushing is complete, install the column and equilibrate the system with your initial mobile phase conditions until the baseline is stable.

Part 2: Sample Preparation Strategies to Mitigate Matrix Effects

Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a major source of variability and can contribute to background noise.

Question: What sample preparation techniques are most effective for reducing matrix effects for a polar compound like 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione?

Answer: For polar compounds in complex matrices (e.g., plasma, urine), more rigorous sample cleanup than simple protein precipitation is often necessary. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective.

Solid-Phase Extraction (SPE) Protocol for Polar Compounds

SPE can effectively remove salts, proteins, and other interfering substances. For a polar, basic compound, a mixed-mode or polymer-based reversed-phase sorbent can provide good retention and cleanup.

Protocol: General SPE Method

  • Conditioning: Condition the SPE cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of high-purity water. This activates the sorbent.

  • Equilibration: Equilibrate the cartridge with 1-2 column volumes of your sample loading buffer (e.g., water with a small percentage of acid to ensure the analyte is charged).

  • Sample Loading: Load your pre-treated sample onto the cartridge at a slow, steady flow rate to ensure proper binding.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove unretained, highly polar interferences.

  • Elution: Elute your analyte with a stronger solvent (e.g., methanol or acetonitrile, possibly with a small amount of base like ammonium hydroxide to neutralize the analyte for better elution).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial mobile phase.

Liquid-Liquid Extraction (LLE) for Pyrimidinedione Derivatives

LLE separates compounds based on their differential solubility in two immiscible liquids. For a basic compound, adjusting the pH of the aqueous phase can drive the neutral form of the analyte into the organic phase.

Protocol: General LLE Method

  • pH Adjustment: Adjust the pH of your aqueous sample to be at least 2 pH units above the pKa of your analyte. This will ensure it is in its neutral, more organic-soluble form. The piperidino group suggests a basic character, so a pKa prediction would be beneficial for precise pH adjustment.

  • Solvent Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Vortex the mixture vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the sample to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing your analyte.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in your initial mobile phase.

Part 3: Mass Spectrometer Optimization and Maintenance

Proper MS settings and a clean ion source are critical for maximizing your signal-to-noise ratio.

Question: Which mass spectrometer parameters should I optimize to reduce background noise and enhance the signal for my compound?

Answer: Key parameters to optimize include the capillary voltage, cone/fragmentor voltage, and gas flows.

Parameter Effect on Signal-to-Noise Optimization Strategy
Capillary/Spray Voltage Optimizes the efficiency of droplet formation and ion generation in the ESI source. An unstable spray can be a significant source of noise.Infuse a standard solution of your analyte and adjust the voltage to achieve the most stable and intense signal.
Cone/Fragmentor Voltage This voltage influences the transmission of ions from the source to the mass analyzer. If set too high, it can cause in-source fragmentation, which may or may not be desirable.Adjust this voltage to maximize the intensity of your precursor ion while minimizing excessive fragmentation.
Nebulizing and Drying Gas These gases aid in the desolvation of the ESI droplets. Inefficient desolvation can lead to cluster ions and a noisy baseline.Optimize the gas flow rates and temperatures to achieve a stable signal. Overly high gas flows can sometimes decrease sensitivity.
Collision Energy (for MS/MS) In tandem MS, this energy is critical for generating fragment ions.For quantitative analysis using Multiple Reaction Monitoring (MRM), optimize the collision energy for each fragment ion to achieve the highest intensity.

Table 1: Common Background Ions in Positive ESI-MS

This table lists common background ions that may be observed. Identifying these can help pinpoint the source of contamination.

m/z (Da) Possible Identity Common Source
42.0338Acetonitrile + H+Mobile phase
60.0449Acetonitrile + H2O + H+Mobile phase
83.06002 x Acetonitrile + H+Mobile phase
102.1022Triethylamine (TEA)Contaminant from plastics or other lab processes
113.0597Phthalate fragmentPlasticizers from tubing, well plates, etc.
149.0233Phthalate fragmentPlasticizers
279.1591Dibutyl phthalate (DBP)Plasticizers
391.2843Dioctyl phthalate (DOP)Plasticizers
Recurring +44 DaPolyethylene glycol (PEG)Detergents, surfactants
Recurring +74 DaPolydimethylcyclosiloxane (PDMS)Silicone tubing, septa, pump oil

Note: The exact mass may vary slightly depending on instrument calibration.

Question: How do I properly clean the ion source to reduce background noise?

Answer: A dirty ion source is a common cause of high background and reduced sensitivity.[7] Always follow your instrument manufacturer's specific guidelines for cleaning.

General Protocol: Ion Source Cleaning

  • Safety First: Ensure the instrument is in standby mode, and the source has cooled down. Wear appropriate personal protective equipment (gloves, safety glasses).

  • Disassembly: Carefully disassemble the ion source components according to the manufacturer's manual. Pay close attention to the order and orientation of parts.

  • Cleaning:

    • Sonication: Sonicate the metal components in a sequence of high-purity solvents: first water, then methanol, and finally isopropanol.

    • Manual Wiping: For less contaminated parts, you can wipe them with lint-free cloths dampened with the cleaning solvents.

  • Drying: Thoroughly dry all components with a stream of clean, dry nitrogen before reassembly.

  • Reassembly and Pump-down: Carefully reassemble the ion source. Once reassembled, allow the system to pump down for a sufficient time to achieve a stable vacuum.

  • System Bake-out (if applicable): Some systems benefit from a "bake-out" where the source is heated to a high temperature under gas flow to drive off any residual contaminants.

  • Calibration: After cleaning, it is essential to recalibrate your mass spectrometer.

By systematically addressing these potential sources of noise, you can significantly improve the quality and reliability of your LC-MS data for 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • LabRulez LCMS. Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. LabRulez LCMS. [Link]

  • LCGC International. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. [Link]

  • Technology Networks. (2023, September 27). Important Qualities of Mobile Phase Additives for LC-MS Applications. Technology Networks. [Link]

  • Shimadzu. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • PubMed. (2019, January 15). Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis. PubMed. [Link]

  • PubMed. (2011, June 15). Characteristics and origins of common chemical noise ions in negative ESI LC-MS. PubMed. [Link]

  • Chromatography Forum. (2020, May 6). High background after preventative maintenance. Chromatography Forum. [Link]

  • PMC. Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device. PMC. [Link]

  • ALWSCI. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. ALWSCI. [Link]

  • Chromatography Forum. (2013, March 26). Clean the Ion source of LCMS. Chromatography Forum. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]

  • ACS Publications. (2024, October 7). Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies. ACS Publications. [Link]

  • Bio-Rad. Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. Bio-Rad. [Link]

  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?. ResearchGate. [Link]

  • MDPI. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. [Link]

  • YouTube. (2024, February 26). How to Clean the Ionization Source on a Shimadzu Triple Quadrupole Mass Spectrometer. YouTube. [Link]

  • Agilent. SPE Method Development Tips and Tricks. Agilent. [Link]

  • Reddit. (2019, August 11). any tips on cleaning out a mass spec ion source? (and how to put it back together? ). Reddit. [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]

  • JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Veeprho. (2024, August 28). Liquid-Liquid Extraction (LLE) & Supported-Liquid Extraction (SLE). Veeprho. [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. [Link]

  • EPA. 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- Properties. EPA. [Link]

  • Cheméo. Chemical Properties of 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl- (CAS 874-14-6). Cheméo. [Link]

  • ResearchGate. (2023, November 12). Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API. ResearchGate. [Link]

  • PMC. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC. [Link]

  • PubMed. (2023, April 4). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. PubMed. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, March 31). A Facile Green Synthesis of 1, 3-Disubstituted-(1h,3h)-6-Methylpyrimidine-2,4-Diones through Chapman Rearrangement of 2, 4-Diary. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • ResearchGate. (2014). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link]

  • NIST WebBook. 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-. NIST WebBook. [Link]

  • SpectraBase. 6-Methylamino-1,3-dimethyl-5-(1-piperidinyl)-2,4(1H,3H)-pyrimidinedione. SpectraBase. [Link]

  • PubMed. (2022). Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column. PubMed. [Link]

  • ResearchGate. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. ResearchGate. [Link]

  • EPA. 2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl- Properties. EPA. [Link]

  • PubChem. Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-(2,4-dichlorophenylaminomethylene)-1,3-dimethyl-. PubChem. [Link]

  • HETEROCYCLES. (1998). CONVENIENT SYNTHESIS OF PYRID0[4,3-d1PYRIMIDINE-2,4-. HETEROCYCLES. [Link]3)

Sources

Technical Support Center: Troubleshooting Impurities in 1,3-Dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of[1].

The synthesis of this target compound relies on a two-step sequence: the initial chlorination of 1,3-dimethylbarbituric acid to form a highly reactive electrophile, followed by a nucleophilic aromatic substitution (SNAr) with piperidine. Because the pyrimidine core is highly electron-deficient, the reaction is susceptible to specific side reactions and impurity formations. This guide breaks down the mechanistic causality of these impurities and provides self-validating protocols to eliminate them.

Mechanistic Overview & Impurity Pathways

The formation of impurities in this workflow is directly tied to the lability of the C-Cl bond at the 6-position of the uracil ring. The adjacent carbonyl groups (C-2 and C-4) and ring nitrogens pull electron density away from C-6, making it an excellent target for the piperidine nucleophile, as detailed in [2]. However, this same electrophilicity makes the intermediate highly susceptible to hydrolysis if exposed to moisture, reverting it back to the starting material [3].

SynthesisPathway DMBA 1,3-Dimethylbarbituric Acid (Starting Material) POCl3 POCl3 / Reflux DMBA->POCl3 Cl_DMU 6-Chloro-1,3-dimethyluracil (Intermediate) POCl3->Cl_DMU Piperidine Piperidine / Base (SNAr Reaction) Cl_DMU->Piperidine ImpA Impurity A: Unreacted 6-Cl-DMU Cl_DMU->ImpA Incomplete Conversion ImpB Impurity B: Hydrolysis to DMBA Cl_DMU->ImpB Aqueous Workup Target 1,3-Dimethyl-6-piperidino- 2,4(1H,3H)-pyrimidinedione Piperidine->Target

Reaction workflow and common impurity formation pathways.

Quantitative Data & Impurity Profiling

To successfully troubleshoot your synthesis, you must be able to accurately identify the target compound and its associated impurities. Table 1 summarizes the physicochemical and chromatographic properties of the key species.

Table 1: Analytical Profiling of Target and Impurities

CompoundRoleMolecular WeightRelative Polarity (TLC Rf)*UV Detection (λmax)
1,3-Dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione Target Product223.28 g/mol 0.45~270 nm
6-Chloro-1,3-dimethyluracil Intermediate / Impurity A174.59 g/mol 0.60~258 nm
1,3-Dimethylbarbituric acid Starting Mat. / Impurity B156.14 g/mol 0.20~265 nm
Piperidine Reactant / Impurity C85.15 g/mol 0.05 (Streak)None (Requires stains)

*Rf values are approximate, based on a 1:1 Ethyl Acetate:Hexane mobile phase on normal-phase silica gel.

Self-Validating Experimental Protocols

Do not blindly follow steps; ensure each phase of the reaction is validated before proceeding.

Step 1: Synthesis of 6-Chloro-1,3-dimethyluracil

Adapted from standard chlorination procedures [4] and patent literature [5].

  • Reaction: Charge a dry round-bottom flask with 1,3-dimethylbarbituric acid (1.0 eq). Slowly add phosphorus oxychloride (POCl3) (5.0 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (105 °C) for 1.5 to 2 hours. Monitor the disappearance of the starting material via TLC.

  • Distillation: Critical Step. Distill off the excess POCl3 under reduced pressure. Failing to remove POCl3 before the aqueous quench will result in a violent exothermic reaction and massive hydrolysis back to Impurity B[5].

  • Quench & Isolate: Pour the hot, concentrated residue onto crushed ice to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

  • Self-Validation Checkpoint: Before proceeding to Step 2, dissolve a 5 mg aliquot of the dried intermediate in 1 mL of methanol and add a drop of 5% aqueous AgNO3. A lack of immediate white precipitate (AgCl) confirms the successful removal of residual reactive inorganic chlorides.

Step 2: SNAr Synthesis of the Target Compound
  • Preparation: Dissolve the validated 6-chloro-1,3-dimethyluracil (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) as a non-nucleophilic acid scavenger.

  • Nucleophile Addition: Add dry piperidine (1.2 eq) dropwise at 0 °C to control the exothermic substitution[2].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench with water, extract with DCM, and wash the organic layer with saturated NaHCO3 followed by brine.

  • Self-Validation Checkpoint: After the aqueous wash, verify the pH of the aqueous layer. A pH of ~8-9 indicates that the excess piperidine and DIPEA have been successfully partitioned or neutralized, preventing amine carryover (Impurity C) into the organic phase. Dry the organic layer over Na2SO4, filter, and concentrate to yield the target product.

Troubleshooting FAQs

TroubleshootingTree Start Issue: Low Yield or Impure Target Product TLC Analyze via TLC/HPLC Start->TLC ImpA High Impurity A (Unreacted 6-Cl-DMU) TLC->ImpA ImpB High Impurity B (DMBA) TLC->ImpB SolA Action: Increase Piperidine eq. or extend reaction time ImpA->SolA SolB Action: Ensure strictly anhydrous conditions ImpB->SolB

Troubleshooting logic tree for identifying and resolving synthesis impurities.

Q1: Why am I observing high levels of 1,3-dimethylbarbituric acid (Impurity B) in my final product? A1: Causality: 1,3-dimethylbarbituric acid is both the starting material for the 6-chloro intermediate and its direct hydrolysis product[3]. Because the uracil ring is highly electron-deficient, the C-Cl bond at the 6-position is exceptionally labile. If water is introduced during the SNAr reaction with piperidine, or if the 6-chloro intermediate is exposed to excessive aqueous conditions during the Step 1 workup, it will hydrolyze back to the enol/ketone form[5]. Solution: Ensure strictly anhydrous conditions during the piperidine addition. Dry your piperidine over 4Å molecular sieves prior to use. You can selectively remove Impurity B during workup by washing the organic layer with a mild base (like saturated NaHCO3), as barbituric acid derivatives are acidic (pKa ~4.7) and will partition into the aqueous phase.

Q2: How can I eliminate unreacted 6-chloro-1,3-dimethyluracil (Impurity A) from the final piperidino-uracil product? A2: Causality: Incomplete conversion during the SNAr step leaves residual 6-Cl-DMU[2]. Because both the intermediate and the product have similar polarity profiles on normal-phase silica (see Table 1), chromatographic separation is notoriously difficult. Solution: Do not rely on column chromatography to fix an incomplete reaction. Instead, use a slight molar excess of piperidine (1.2 to 1.5 equivalents) to drive the reaction to absolute completion. Utilizing an auxiliary non-nucleophilic base like DIPEA ensures that the piperidine remains entirely in its active, unprotonated free-base form rather than being consumed as an HCl scavenger.

Q3: What causes the formation of dark, colored degradation products during the POCl3 chlorination step, and how does it affect downstream yields? A3: Causality: Excessive heating or prolonged reflux in neat phosphorus oxychloride (POCl3) can lead to thermal decomposition of the pyrimidine ring, generating polymeric colored impurities[4]. These polymeric byproducts can physically trap the piperidine in the subsequent step, drastically lowering your yields. Solution: Monitor the chlorination step strictly via TLC. Once the 1,3-dimethylbarbituric acid is fully consumed (typically within 1.5 to 2 hours at reflux), immediately remove the heat and distill off the excess POCl3 under vacuum[5]. Do not leave the reaction refluxing overnight.

References

  • Ppimodulator. "1,3-Dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione." Product Database. URL: [Link]

  • PrepChem. "Synthesis of 6-chloro-1,3-dimethyluracil." PrepChem Synthetic Database. URL:[Link]

  • Google Patents. "Preparation method of 6-chloro-1,3-dimethyluracil" (Patent CN103012288A).

Sources

Technical Support Center: Optimizing Mobile Phase for 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the chromatographic analysis of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing High-Performance Liquid Chromatography (HPLC) methods for this specific analyte. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust, reliable methods.

Understanding the Analyte: A Chromatographer's Perspective

1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione is a substituted uracil derivative. The key to successful method development lies in recognizing the chemical nature of the piperidino group, which imparts basic properties to the molecule. In reversed-phase HPLC, basic compounds are notoriously challenging due to their tendency to interact with the stationary phase in undesirable ways, primarily through secondary interactions with residual silanol groups on the silica surface.[1][2][3] This interaction is a leading cause of poor peak shape, specifically peak tailing.

Our optimization strategy will therefore center on controlling the ionization state of both the analyte and the stationary phase to mitigate these effects and achieve symmetric, well-resolved peaks.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione.

Q1: I'm seeing significant peak tailing for my analyte. What is the cause and how can I fix it?

A1: Root Cause Analysis & Mitigation Strategy

Peak tailing for basic compounds like this is almost always caused by secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the C18 stationary phase.[2][4][5] This interaction creates multiple retention mechanisms, leading to a "tail" as the analyte molecules elute from the column at different times.

Our primary goal is to create a chemical environment where this secondary interaction is minimized. The most effective way to achieve this is by controlling the mobile phase pH.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Problem Identification cluster_1 Primary Solution: Mobile Phase pH Control cluster_2 Secondary Solution: Column & Hardware observe Observe Peak Tailing (USP Tailing Factor > 1.2) ph_check Is Mobile Phase pH Controlled with a Buffer? observe->ph_check Start Here ph_low Action: Lower Mobile Phase pH to 2.5 - 3.0 Using a Buffer (e.g., 20mM Phosphate) ph_check->ph_low No / Unsure column_check Using a Modern, High-Purity, End-Capped Column? ph_check->column_check Yes ph_result Result: Silanol groups (pKa ~3.5) are protonated (Si-OH), minimizing ionic interactions. ph_low->ph_result column_action Action: Switch to a column designed for basic compounds or with advanced end-capping. column_check->column_action No hardware_check Action: Check for extra-column dead volume (e.g., long tubing, incorrect fittings). Use narrow ID tubing. column_check->hardware_check Yes

Caption: Troubleshooting workflow for peak tailing of basic analytes.

Step-by-Step Protocol to Eliminate Peak Tailing:

  • Lower Mobile Phase pH: The most robust solution is to lower the pH of the aqueous portion of your mobile phase to a range of 2.5-3.0.[1] At this pH, the equilibrium for surface silanols is shifted, keeping them in their neutral, protonated form (Si-OH). This eliminates the primary site for secondary ionic interactions.[6]

  • Incorporate a Buffer: Do not rely on acids like TFA or formic acid alone for pH control, as their buffering capacity can be insufficient. Use a proper buffer to maintain a stable pH. A 10-25 mM phosphate buffer is an excellent choice for this pH range when using UV detection.[6]

  • Evaluate Your Column: Modern HPLC columns are manufactured with high-purity silica that has fewer metal contaminants and are more effectively end-capped, which shields the residual silanols.[2][5] If you are using an older "Type A" silica column, switching to a modern "Type B" silica or a column specifically marketed for the analysis of basic compounds can dramatically improve peak shape.[4][5]

  • Consider Competing Base (Legacy Approach): Adding a competing base like triethylamine (TEA) to the mobile phase was a common strategy. The idea is that TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively shielding them from the larger analyte. However, this approach can shorten column lifetime and is often unnecessary with modern column chemistries.[6]

Q2: My analyte has insufficient retention and elutes too close to the void volume. How can I increase its retention time?

A2: Adjusting Mobile Phase Polarity and Analyte Ionization

In reversed-phase HPLC, retention is driven by hydrophobic interactions.[3] To increase the retention of a compound, you must either increase the hydrophobicity of the stationary phase (not practical mid-experiment) or decrease the elution strength (polarity) of the mobile phase.

Strategies to Increase Retention:

  • Decrease Organic Modifier Concentration: This is the most straightforward approach. By reducing the percentage of acetonitrile or methanol in your mobile phase, you make the mobile phase more polar (stronger). This increases the analyte's affinity for the nonpolar stationary phase, leading to longer retention. A general rule of thumb is that a 10% decrease in the organic modifier can result in a 2- to 3-fold increase in retention.[7]

  • Control Analyte Ionization State: The ionized form of a molecule is more polar and thus less retained in reversed-phase HPLC.[3][8] Since your analyte is basic, it will be protonated (ionized) at low pH. To increase retention, you could consider using a higher pH mobile phase (e.g., pH > 8) where the analyte is in its neutral, less polar form.[8]

    • High pH Caveat: This approach requires a pH-stable column (e.g., a hybrid or polymer-based column), as traditional silica-based columns will dissolve at high pH, leading to rapid degradation.[9]

Q3: My retention times are drifting between injections or from day to day. What causes this instability?

A3: Ensuring Method Robustness

Retention time instability is a classic sign that your method is not robust. For ionizable compounds, the most common culprit is inadequate pH control.[9]

Troubleshooting Retention Time Drift:

  • Verify Proper Buffering: Your mobile phase pH should be set at least 1.5 to 2 pH units away from the analyte's pKa. When the mobile phase pH is close to the pKa, the analyte exists as a mixture of ionized and non-ionized forms. In this region, even a very small change in pH (e.g., 0.1 units) can cause a significant shift in the ratio of these two forms, leading to large, unpredictable changes in retention time.[9][10]

  • Use an Appropriate Buffer Concentration: A buffer concentration that is too low (e.g., <5 mM) may not have sufficient capacity to resist pH changes. A good starting point is typically 10-50 mM.[11]

  • Ensure Proper Mobile Phase Preparation: Always measure buffer components by weight for accuracy.[11] Critically, measure and adjust the pH of the aqueous portion before mixing it with the organic modifier. The addition of an organic solvent can alter the pKa of the buffer and the effective pH of the final mobile phase.[10][12]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the new mobile phase before starting your analysis. A stable baseline is a good indicator, but flushing with 10-20 column volumes is recommended.

  • Control Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause retention time shifts.[13]

Systematic Mobile Phase Optimization

For developing a new method from scratch, a systematic approach is recommended. This workflow ensures that key variables are considered logically to arrive at an optimized and robust separation.

G cluster_0 Step 1: Control Silanol Interactions cluster_1 Step 2: Adjust Retention Time cluster_2 Step 3: Fine-Tune & Validate start Start: Method Development for 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione ph_select Select Mobile Phase pH (Low pH: 2.5-3.0 is the safest start) start->ph_select buffer_select Select Appropriate Buffer (See Table 1) ph_select->buffer_select org_scout Scout Organic Modifier (Acetonitrile vs. Methanol) buffer_select->org_scout org_adjust Adjust % Organic to achieve retention factor (k) between 2 and 10 org_scout->org_adjust optimize Fine-tune % Organic for optimal resolution org_adjust->optimize validate Validate Method According to ICH Q2(R1) Guidelines optimize->validate end End: Robust HPLC Method validate->end

Caption: Systematic workflow for mobile phase optimization.

Protocol: Initial Method Development
  • Column Selection: Choose a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Aqueous Phase Preparation: Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm filter.[11]

  • Organic Phase: Use HPLC-grade acetonitrile.

  • Initial Gradient: Perform a fast gradient run (e.g., 5% to 95% acetonitrile over 10 minutes) to determine the approximate percentage of organic modifier needed to elute the analyte.

  • Isocratic Run: Based on the gradient run, calculate and set an isocratic mobile phase composition. Aim for a retention factor (k) between 2 and 10.[7] For example, if the compound eluted at 60% acetonitrile in the gradient, start with an isocratic method around 50-55% acetonitrile.

  • Optimization: Adjust the acetonitrile percentage to fine-tune retention and resolution from other components.

  • Validation: Once the method is optimized, perform a validation study to demonstrate it is fit for its intended purpose, following regulatory guidelines such as those from the ICH.[14][15][16][17]

Data Reference: Common HPLC Buffers

The selection of a buffer is critical and depends on the desired pH and detector compatibility. A buffer is most effective within ±1 pH unit of its pKa.[18]

BufferpKa Value(s)Effective pH RangeUV Cutoff (nm)MS CompatibilityNotes
Phosphate 2.15, 7.20, 12.381.1 - 3.1, 6.2 - 8.2~200NoExcellent buffering capacity at low pH. Can precipitate in high concentrations of acetonitrile.[6]
Formate 3.752.8 - 4.8~210YesVolatile and ideal for LC-MS applications.[9]
Acetate 4.763.8 - 5.8~210YesVolatile and good for LC-MS.[18]
Citrate 3.13, 4.76, 6.402.1 - 7.4 (broad)~230NoWide buffering range but can corrode stainless steel components over time.[9][11]

References

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. (n.d.). AKJournals. Retrieved from [Link]

  • Choosing the Right Buffers for Mobile Phase. (2020, April 8). Phenomenex. Retrieved from [Link]

  • How to Select a Buffer for your HPLC Mobile Phase? (n.d.). Axion Labs. Retrieved from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. Retrieved from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International. Retrieved from [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices. (2026, February 9). KNAUER. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved from [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Retrieved from [Link]

  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022). Macedonian Pharmaceutical Bulletin. Retrieved from [Link]

  • Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. (2003, December 30). ACS Publications. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2026, March 13). LCGC International. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting False Positives with 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals who have identified 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione as a potential hit in a high-throughput screening (HTS) campaign and are now facing the critical step of hit validation. The pyrimidinedione scaffold is a common feature in biologically active molecules; however, it is also associated with certain liabilities that can lead to false positives in screening assays.[1][2] This resource provides a structured approach to troubleshooting and validating your findings, ensuring that your efforts are focused on genuine hits.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have when encountering unexpected activity from a pyrimidinedione-based compound.

Q1: My HTS data shows that 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione is a potent hit. Could this be a false positive?

A1: Yes, it is a significant possibility. High-throughput screens are prone to false positives, which are compounds that appear active but do not specifically interact with the intended target.[3] The pyrimidinedione core, while present in legitimate drugs, is also a substructure found in compounds known as Pan-Assay Interference Compounds (PAINS).[1] These molecules can interfere with assay readouts through various non-specific mechanisms. Therefore, rigorous validation is essential before committing resources to further development.[4]

Q2: What are the most common reasons a compound like this would show false-positive activity?

A2: The most frequent causes of false positives for compounds with heterocyclic scaffolds like pyrimidinedione include:

  • Compound Aggregation: At certain concentrations, the compound may form colloidal aggregates that non-specifically sequester and inhibit enzymes or disrupt protein-protein interactions. This is one of the most common mechanisms of assay artifacts.[3][5]

  • Interference with Assay Technology: The compound may directly interfere with the detection method. For example, it could be fluorescent in a fluorescence-based assay, or it could inhibit a reporter enzyme like luciferase.[3][6][7]

  • Chemical Reactivity: The molecule might be chemically reactive, non-specifically modifying proteins in the assay, particularly through reactions with cysteine residues.[8][9]

  • Cytotoxicity: In cell-based assays, the observed effect might be due to general cytotoxicity rather than specific modulation of the target pathway.[6][10]

Q3: How can I quickly check if my compound is a known PAIN?

A3: You can use computational tools and filters to check for PAINS substructures. Several online servers and software packages allow you to input the chemical structure of your compound and screen it against a database of known PAINS motifs.[1][11] While these filters are not definitive, a positive flag is a strong indication that you should proceed with caution and conduct thorough experimental validation.[2]

Q4: What is the difference between a biochemical and a cell-based assay in the context of false positives?

A4: Biochemical assays use purified components in a controlled environment, making them susceptible to interferences like aggregation and direct interaction with the detection system.[12] Cell-based assays provide a more biologically relevant context but can be confounded by effects like cytotoxicity or off-target effects within the cell.[12][13] A true hit should ideally show activity in both types of assays, though the potency may differ.

Section 2: In-Depth Troubleshooting Guides

If you suspect a false positive, follow these systematic troubleshooting guides to identify the underlying cause.

Guide 1: Investigating Compound Aggregation

Compound aggregation is a prevalent cause of non-specific inhibition in biochemical assays.[5] Aggregates can sequester the target protein, leading to an apparent loss of activity.

Causality behind the Experiment:

This protocol is designed to test the hypothesis that your compound's activity is dependent on the formation of aggregates. The inclusion of a non-ionic detergent is key; detergents can disrupt colloidal aggregates, and if the compound's inhibitory activity is diminished in the presence of the detergent, it strongly suggests an aggregation-based mechanism.

Experimental Protocol: Detergent-Based Inactivation Assay
  • Prepare Compound Stock: Create a high-concentration stock solution of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione in 100% DMSO.

  • Set up Assay Conditions: Prepare two sets of your standard biochemical assay buffer.

    • Condition A (Control): Standard assay buffer.

    • Condition B (Detergent): Standard assay buffer supplemented with 0.01% Triton X-100 or Tween-80.

  • Run Parallel Assays: Perform a concentration-response experiment for your compound in both buffer conditions. Ensure all other assay components (enzyme, substrate, etc.) are at the same concentrations.

  • Data Analysis: Generate dose-response curves and calculate the IC50 value for each condition.

Data Interpretation:
Observation Interpretation Next Steps
Significant rightward shift in IC50 (>10-fold) in the presence of detergent.Strong evidence of compound aggregation.Deprioritize the compound.
Minor or no change in IC50.Aggregation is unlikely to be the primary mechanism.Proceed to Guide 2.
Guide 2: Deconvoluting Assay Technology Interference

Many HTS assays rely on optical readouts (fluorescence, luminescence), which are susceptible to interference.[7] It is crucial to rule out that the compound is not simply interacting with your detection system.

Causality behind the Experiment:

This workflow separates the biological reaction from the detection step. By adding the compound after the primary biological reaction should have completed, you can determine if it affects the readout itself. An orthogonal assay, which measures the same biological endpoint using a different technology, provides an independent method of confirmation.[4][14][15]

Workflow for Identifying Technology Interference:

G cluster_0 Step 1: Null-Enzyme Control cluster_1 Step 2: Post-Reaction Addition cluster_2 Step 3: Orthogonal Assay A Run assay with compound but without the target enzyme/protein. B Observe Signal A->B C Signal generated? (e.g., increased fluorescence) B->C F Signal altered? C->F If Yes, high suspicion of interference D Run the primary biological reaction to completion. E Add compound just before the detection step. D->E E->F I Activity confirmed? F->I If Yes, high suspicion of interference G Select an assay with a different detection method. (e.g., Luminescence -> Absorbance) H Test compound in the orthogonal assay. G->H H->I J False Positive I->J If No, likely a false positive. Deprioritize. K Validated Hit I->K If Yes, increases confidence in the hit.

Caption: Workflow to diagnose assay technology interference.

Experimental Protocols:
  • Luciferase Counter-Screen (for Luminescence-based Assays):

    • Obtain purified luciferase enzyme.

    • In an appropriate buffer, mix the luciferase with its substrate (e.g., luciferin).

    • Add varying concentrations of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione.

    • Measure the luminescence signal. A dose-dependent decrease in signal indicates direct inhibition of the reporter enzyme.[6]

  • Fluorescence Interference Check:

    • In your standard assay buffer, add the compound at its screening concentration.

    • Using a plate reader, scan a range of excitation and emission wavelengths.

    • Compare the compound's fluorescence profile to that of your assay's fluorophore to check for spectral overlap, which can cause interference.[16]

Guide 3: Assessing Non-Specific Reactivity and Cytotoxicity

A compound that is broadly reactive or cytotoxic can appear as a hit, particularly in cell-based screens.[10]

Causality behind the Experiment:

A cytotoxicity assay directly measures the health of the cells. If the concentration of the compound that causes cytotoxicity is the same as the concentration that produces the desired effect in your primary assay, it is highly likely that the observed "hit" is simply a result of cell death. A counter-screen against an unrelated target helps to assess the compound's specificity.[6][15]

Decision Pathway for Cell-Based Assays:

G A Primary Hit from Cell-Based Assay B Run a Cytotoxicity Assay (e.g., MTS, CellTiter-Glo) A->B C Determine Cytotoxicity CC50 B->C D Compare Primary Assay EC50 with Cytotoxicity CC50 C->D E CC50 ≈ EC50? D->E F Run a Counter-Screen against an unrelated cellular pathway. E->F No H Likely False Positive (Cytotoxicity or Non-specific) E->H Yes G Active in Counter-Screen? F->G G->H Yes I Potential Specific Hit (Proceed with caution) G->I No

Caption: Decision-making process for hits from cell-based assays.

Experimental Protocol: Cytotoxicity Assay (e.g., using Resazurin)
  • Cell Plating: Plate your cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione for the same duration as your primary assay. Include a positive control for cytotoxicity (e.g., staurosporine) and a vehicle control (e.g., DMSO).

  • Add Reagent: Add resazurin-based reagent (e.g., alamarBlue) to each well and incubate according to the manufacturer's instructions.

  • Measure Signal: Read the fluorescence or absorbance at the appropriate wavelengths.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the CC50 (the concentration that causes 50% cytotoxicity).

Data Interpretation:

A critical metric is the selectivity window, which is the ratio of the cytotoxicity CC50 to the primary assay EC50/IC50.

Selectivity Window (CC50 / EC50) Interpretation
< 10High probability that the observed activity is due to cytotoxicity. The compound should be deprioritized.
> 10A larger window suggests that the compound's activity in the primary assay is not solely due to a general toxic effect, increasing confidence in the hit.[6]

Section 3: Summary and Final Recommendations

The process of hit validation is a crucial filter in the drug discovery pipeline, designed to eliminate the vast majority of initial hits that are artifacts.[4] For a compound like 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione, a systematic and skeptical approach is warranted.

  • Start with Computation: Use PAINS filters to flag potential liabilities.

  • Confirm with Orthogonal Assays: Never rely on a single assay format. Confirmation of activity in an orthogonal assay is a minimum requirement for advancing a hit.[14][15]

  • Characterize the Mechanism of Interference: If a compound fails validation, understanding why it is a false positive (e.g., aggregation, luciferase inhibition) can provide valuable information for improving future screening campaigns.

  • Prioritize Specificity: A genuine hit should demonstrate specificity for its intended target. Employ counter-screens against related and unrelated targets to establish a selectivity profile.[6]

By following these structured troubleshooting guides, you can confidently distinguish between genuine, promising hits and misleading false positives, ensuring your research is built on a solid foundation of validated data.

References
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies. [Link]

  • What's the Difference Between Biochemical and Cell-Based HTS Assays? (2026). BellBrook Labs. [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2013). Environmental Health Perspectives. [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]

  • From gene to validated and qualified hits. (n.d.). AXXAM. [Link]

  • Hit Identification - Revolutionizing Drug Discovery. (n.d.). Vipergen. [Link]

  • Hit-to-Lead: Hit Validation and Assessment. (2012). Methods in Molecular Biology. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2010). Journal of Biomolecular Screening. [Link]

  • Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care. (2016). U.S. Pharmacist. [Link]

  • Urine drug screening: Minimizing false-positives and false-negatives to optimize patient care. (2016). ResearchGate. [Link]

  • Understanding False Positives in Drug Tests: Causes, Implications, and Next Steps. (2023). Accredited Drug Testing. [Link]

  • Understanding False Positives in Reporter Gene Assays: in Silico Chemogenomics Approaches To Prioritize Cell-Based HTS Data. (2021). Journal of Chemical Information and Modeling. [Link]

  • Interference and Artifacts in High-content Screening. (2025). Assay Guidance Manual - NCBI. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). Journal of Chemical Information and Modeling. [Link]

  • A Computational Approach to Identify Interfering Medications on Urine Drug Screening Assays without Data from Confirmatory Testing. (2020). Clinical Chemistry. [Link]

  • A computational approach to identify interfering medications on urine drug screening assays without data from confirmatory testing. (2020). medRxiv. [Link]

  • Cell-based assays in high-throughput mode (HTS). (2016). BioTechnologia. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (2021). SLAS Discovery. [Link]

  • Frequent hitters: nuisance artifacts in high-throughput screening. (2020). Drug Discovery Today. [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen. [Link]

  • Pan-assay interference compounds. (n.d.). Wikipedia. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. [Link]

  • Cell-based assays on the rise. (2022). BMG LABTECH. [Link]

  • Activity profiles of analog series containing pan assay interference compounds. (2020). RSC Publishing. [Link]

  • Enhanced HTS Hit Selection via a Local Hit Rate Analysis. (2021). Journal of Chemical Information and Modeling. [Link]

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. (2015). Longdom Publishing. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. (2015). ACS Chemical Biology. [Link]

  • Pan Assay Interference Compounds. (2022). YouTube. [Link]

  • AICs and PAINS: Mechanisms of Assay Interference. (2022). Drug Hunter. [Link]

  • Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. (2025). University of Dundee. [Link]

  • Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. (2011). Journal of the American Chemical Society. [Link]

  • PAINS in the assay: chemical mechanisms of assay interference and promiscuous enzymatic inhibition observed during a sulfhydryl-scavenging HTS. (2015). PubMed. [Link]

  • Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2023). ChemRxiv. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biophysical Validation of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione Binding Using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Rigorous Hit Validation

In the landscape of modern drug discovery, scaffolds such as pyrimidine and piperidine are considered "privileged structures" due to their frequent appearance in biologically active compounds.[1][2][3] The novel compound 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione (DMPP) , emerging from a high-throughput screen as a potential binder to Target Kinase X (TKX), represents a promising starting point. However, an initial "hit" is merely a suggestion of interaction. The critical next step is rigorous, quantitative validation to confirm direct binding, characterize the interaction kinetics, and eliminate artifacts.

This guide provides an in-depth, experience-driven walkthrough for validating the binding of DMPP to its putative target, TKX, using Surface Plasmon Resonance (SPR). We will move beyond a simple protocol, delving into the causality behind experimental choices to construct a self-validating system. Furthermore, we will objectively compare SPR with orthogonal biophysical techniques, providing researchers with a comprehensive framework for making informed decisions in their hit-to-lead campaigns.

Part 1: Why Surface Plasmon Resonance for Small Molecule Validation?

SPR has become a cornerstone technology in drug discovery for its ability to monitor molecular binding events in real-time without the need for labels.[4][5] Its strength lies in the rich, multi-parameter data it provides from a single experiment.[4]

  • Real-Time Kinetic Data: SPR measures both the association rate (ka) and the dissociation rate (kd) of an interaction. This kinetic profile is often more insightful for structure-activity relationship (SAR) studies than affinity alone, as compounds with similar affinities can have vastly different on- and off-rates, impacting their in vivo efficacy.[6][7]

  • Affinity Determination (KD): The equilibrium dissociation constant (KD), a measure of binding strength, can be calculated directly from the kinetic rate constants (KD = kd/ka) or determined from steady-state analysis.

  • Label-Free Detection: By obviating the need for fluorescent or radioactive labels, SPR allows for the study of interactions using native molecules, avoiding potential artifacts or alterations in binding behavior introduced by labels.[8]

Despite these advantages, validating small molecule interactions presents unique challenges, primarily due to the low molecular weight of the analyte (the small molecule). The resulting SPR signal is small, demanding high sensitivity from the instrument and a meticulously designed assay to achieve a sufficient signal-to-noise ratio.[9][10]

Part 2: A Step-by-Step Guide to Validating DMPP-TKX Binding via SPR

This section details a robust experimental workflow for confirming and characterizing the interaction between our analyte, DMPP, and our immobilized ligand, TKX.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Development cluster_analysis Phase 3: Data Acquisition & Analysis Protein_Prep Target Protein Prep (TKX) - Purity >95% - Monodispersity Check Immobilization Ligand Immobilization (TKX) - Amine Coupling - Target RU: ~10,000 Protein_Prep->Immobilization Analyte_Prep Analyte Prep (DMPP) - Solubility Test - DMSO Stock Kinetics Kinetic Analysis - Multi-Cycle Kinetics - Concentration Series Analyte_Prep->Kinetics Optimization Assay Optimization - Buffer Scouting - Regeneration Test Immobilization->Optimization Optimization->Kinetics Data_Processing Data Processing - Reference Subtraction - Blank Correction Kinetics->Data_Processing Model_Fit Model Fitting - 1:1 Binding Model - Kinetic Parameter Extraction Data_Processing->Model_Fit

Caption: Experimental workflow for SPR-based validation of small molecule binding.

Pre-Experimental Preparation: The Foundation of Quality Data
  • Target Protein (TKX) Quality Control: The protein to be immobilized (the ligand) must be of the highest quality.

    • Purity: Ensure protein purity is >95% as determined by SDS-PAGE. Contaminants can occupy immobilization sites and lead to misleading results.

    • Activity: Confirm that the purified TKX is functionally active through a relevant enzymatic assay. This is a critical cross-validation step.

    • Buffer: Dialyze the protein into a suitable buffer free of primary amines (e.g., PBS or HEPES) if amine coupling is to be used.

  • Analyte (DMPP) Preparation:

    • Solubility: Determine the solubility of DMPP in the chosen SPR running buffer. Small molecules often have poor aqueous solubility.[8] A stock solution is typically prepared in 100% DMSO.

    • DMSO Calibration: The final concentration of DMSO in the analyte samples should be kept constant across all injections (typically ≤5%) and matched in the running buffer to minimize bulk refractive index shifts.

Detailed Experimental Protocol: Multi-Cycle Kinetic Analysis

This protocol assumes the use of a standard carboxymethylated dextran sensor chip (e.g., a CM5 chip).

A. Ligand Immobilization (Target Kinase X)

  • Rationale: The much larger partner (TKX) is immobilized to the sensor surface to maximize the binding signal generated by the small molecule analyte (DMPP).[11] Amine coupling is a robust and common method for creating a stable surface.[12]

  • Protocol:

    • System Priming: Prime the system with running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Surface Activation: Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxymethyl groups on the sensor surface.

    • Ligand Injection: Inject TKX (diluted to 10-20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface. The low pH promotes pre-concentration of the protein. Aim for an immobilization level of 8,000-12,000 Response Units (RU).

    • Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining active esters.

    • Reference Surface: A reference flow cell should be prepared simultaneously using the same activation/deactivation chemistry but without protein injection to correct for bulk refractive index changes and non-specific binding.[13]

B. Assay Optimization: Ensuring Data Integrity

  • Rationale: Proper optimization is crucial to isolate the specific binding event from potential artifacts.

  • Protocol:

    • Regeneration Scouting: The goal is to find a solution that removes 100% of the bound DMPP without damaging the immobilized TKX. Inject a high concentration of DMPP, then test a series of short pulses (30-60 seconds) of regeneration solutions (e.g., start with mild conditions like a high salt buffer, and move to low pH solutions like 10 mM Glycine-HCl pH 2.0). Monitor the baseline and the binding capacity of a positive control to ensure the surface is stable.[11]

    • Non-Specific Binding (NSB) Check: Inject DMPP over the reference flow cell. Significant binding indicates NSB. To mitigate this, additives can be included in the running buffer, such as 0.1% BSA or increasing the salt concentration.[14]

C. Kinetic Titration: The Core Measurement

  • Rationale: A series of analyte concentrations are injected to map the binding interaction, allowing for the determination of kinetic parameters.

  • Protocol:

    • Sample Preparation: Prepare a serial dilution of DMPP in running buffer, typically spanning a range from 0.1x to 10x the expected KD. Include a buffer-only injection (zero analyte) for double referencing.

    • Injection Cycle: For each concentration, perform the following cycle:

      • Inject the DMPP solution at a high flow rate (e.g., 50-100 µL/min) to minimize mass transport limitation.[13][15] An association time of 120-180 seconds is typical.

      • Allow dissociation in running buffer for 300-600 seconds. At least a 5% drop in signal should be observed for accurate kd fitting.[16]

      • Inject the optimized regeneration solution.

      • Allow for a stabilization period before the next injection.

    • Replicates: Inject at least one concentration in triplicate to ensure reproducibility.

Data Analysis and Interpretation
  • Data Processing: Raw sensorgrams are processed by first subtracting the response from the reference flow cell, followed by subtracting the response from the buffer-only (zero analyte) injection.

  • Model Fitting: The processed data are globally fitted to a suitable binding model. For a simple bimolecular interaction, a 1:1 Langmuir binding model is appropriate.[17] The fitting algorithm calculates the best-fit values for ka, kd, and the maximal response (Rmax).

  • Quality Control: A good fit is characterized by low Chi2 values, random distribution of residuals around the baseline, and physiologically reasonable rate constants.

ParameterHypothetical Value for DMPP-TKXInterpretation
Association Rate (ka) 2.5 x 105 M-1s-1Rate at which the DMPP-TKX complex forms.
Dissociation Rate (kd) 5.0 x 10-3 s-1Rate at which the DMPP-TKX complex decays.
Affinity (KD) 20 nMHigh-affinity interaction, characteristic of a promising lead compound.
Chi2 < 1.0Indicates a high-quality fit of the data to the binding model.

Part 3: Orthogonal Validation: A Multi-Technique Approach to Confidence

While SPR provides excellent kinetic data, best practice in drug discovery dictates that key findings are confirmed by an independent, orthogonal method.[4] This ensures the observed interaction is not an artifact of the SPR methodology.

G cluster_ortho Orthogonal Methods SPR SPR + Real-time kinetics + High sensitivity - Immobilization required - Mass transport risk ITC Isothermal Titration Calorimetry (ITC) + True in-solution + Thermodynamics (ΔH, ΔS) - Lower throughput - High sample consumption SPR->ITC  Confirms affinity &  provides thermodynamics BLI Biolayer Interferometry (BLI) + Higher throughput + Crude sample compatible - Lower sensitivity for small molecules SPR->BLI  Confirms binding in a  fluidics-free system Functional Functional Assay (Kinase) + Measures activity + Confirms biological effect - Indirect binding measure - Prone to interference SPR->Functional  Links binding to  biological function

Caption: Comparison of SPR with key orthogonal validation techniques.

Comparative Analysis of Validation Techniques
TechniquePrincipleAdvantages for DMPP ValidationDisadvantages
Surface Plasmon Resonance (SPR) Mass-based detection of refractive index changes near a sensor surface.[4]Provides full kinetic profile (ka, kd); high sensitivity for small molecules; low sample consumption.[18]Requires immobilization which can affect protein activity; susceptible to mass transport and non-specific binding artifacts.[13]
Isothermal Titration Calorimetry (ITC) Measures heat changes upon binding.[18]"Gold standard" for thermodynamics; truly label-free and in-solution; provides stoichiometry.[19]Requires large amounts of pure sample; lower throughput; may miss very weak or very tight binders.[18]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.[19][20]Higher throughput than SPR; robust with crude samples (e.g., lysates); fluidics-free operation.[21]Generally lower sensitivity than modern SPR instruments, making it challenging for low MW fragments.[21]
Functional Kinase Assay Measures the catalytic activity of TKX (e.g., phosphorylation of a substrate).Directly links binding to a functional consequence (inhibition or activation); confirms biological relevance.[4]An indirect measure of binding; susceptible to assay artifacts (e.g., compound aggregation, fluorescence interference).

Conclusion

The validation of a small molecule hit like 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione requires more than a single measurement. Surface Plasmon Resonance provides an unparalleled depth of information, offering real-time kinetic and affinity data that is crucial for building structure-activity relationships. By following a meticulous, self-validating protocol—from rigorous sample preparation and assay optimization to careful data analysis—researchers can generate high-confidence binding data.

However, the pinnacle of biophysical validation is achieved when these high-quality SPR results are corroborated by an orthogonal method, such as ITC, and are shown to correlate with a functional outcome. This multi-faceted approach ensures that the binding event is genuine, well-characterized, and biologically relevant, paving the way for the successful progression of a promising hit into a viable lead candidate.

References

  • Sun B, Xu J, Liu S, Li QX. Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods Mol Biol. 2023;2690:149-159. [Link]

  • Wang, G., Li, Y., Wang, Y. et al. Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Microsyst Nanoeng 6, 8 (2020). [Link]

  • Livar, M., Hboubati, M. & Ziouche, A. Characterization of Small Molecule-Protein Interactions Using SPR Method. ResearchGate. January 2023. [Link]

  • Lung-Hsun, L., Wei-Ching, L., & Chau-Hwang, L. Kinetic analysis of biomolecular interactions by surface plasmon enhanced ellipsometry. SPIE. 2011. [Link]

  • Maynadier, M. et al. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Anal Biochem. 2008;375(2):299-306. [Link]

  • Pollack, S. J. Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Biophysical Techniques in Drug Discovery. 2017. [Link]

  • Reichert Life Sciences. Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Life Sciences. 2024. [Link]

  • Nicoya Lifesciences. SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya Lifesciences. 2018. [Link]

  • Sartorius. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. Sartorius. 2024. [Link]

  • Bio-Rad. Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • Karlsson, R. et al. Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Anal Biochem. 2005;340(1):141-51. [Link]

  • Nicoya Lifesciences. Top 10 tips for high quality SPR data. Nicoya Lifesciences. 2023. [Link]

  • XanTec bioanalytics. Comparison of Biomolecular Interaction Techniques. XanTec bioanalytics. [Link]

  • Bitesize Bio. Tips for Your Surface Plasmon Resonance Experiments. Bitesize Bio. 2025. [Link]

  • Vogt, M. et al. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors. Oncogene. 2015;34(16):2125-36. [Link]

  • Alam, K. K. et al. Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules. Methods. 2017;120:116-126. [Link]

  • Henderson, T. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. 2026. [Link]

  • Sartorius. Best Practice Guide: Minimize Artifacts. Sartorius. 2022. [Link]

  • Bio-Rad. Getting Started with SPR. Bio-Rad. [Link]

  • Ghorab, M. M. et al. Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers. 2018. [Link]

  • Edwards, R. L. & Homola, J. Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors (Basel). 2010;10(8):7699-7719. [Link]

  • Alsager, O. A. et al. Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. Anal Chem. 2023;95(5):2979-2986. [Link]

  • ResearchGate. Recent advances in piperidones as privileged scaffolds for drug discovery and development. ResearchGate. 2026. [Link]

  • Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. 2020. [Link]

  • Aragen. SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen. 2025. [Link]

  • El-Sayed, W. A. et al. Developments of pyridodipyrimidine heterocycles and their biological activities. Molecules. 2012;17(7):8425-45. [Link]

  • Mohamed, M. S. et al. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Advanced Scientific Research. 2019. [Link]

  • SciSpace. An overview on synthesis and biological activity of pyrimidines. SciSpace. [Link]

  • Cytiva. Biacore™ systems in small molecule drug discovery. Cytiva. [Link]

  • MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. 2024. [Link]

  • PubMed. Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery. PubMed. 2022. [Link]

  • Sharma, P. C. et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Int J Med Chem. 2021;2021:6620822. [Link]

  • De, S. et al. Pyridine: the scaffolds with significant clinical diversity. RSC Med Chem. 2021;12(11):1859-1880. [Link]

  • Mohamed, M. S. et al. An overview on synthesis and biological activity of pyrimidines. ResearchGate. 2022. [Link]

  • MDPI. Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-e]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium tuberculosis. MDPI. 2022. [Link]

  • Angene Chemical. 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl. Angene Chemical. [Link]

  • MDPI. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. [Link]

  • Lirias. Design and optimization of piperidine- substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs. Lirias. [Link]

Sources

A Comparative Guide to 1,3-Dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione and Standard Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of natural nucleobases and a vast array of synthetic therapeutic agents.[1][2] Its derivatives have been extensively explored, yielding drugs for a multitude of conditions including cancer, viral infections, and bacterial diseases.[3] This guide provides a comparative analysis of a specific synthetic derivative, 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione, against standard, well-established pyrimidines like Uracil and the widely used chemotherapeutic, 5-Fluorouracil (5-FU).

The core structure of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione is a 1,3-dimethyluracil ring substituted at the C6 position with a piperidino group. This substitution pattern is known to impart significant changes in biological activity compared to the parent uracil molecule.[4][5]

Structural and Physicochemical Comparison

The fundamental difference between 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione and naturally occurring pyrimidines like uracil lies in the substitutions on the pyrimidine ring. Uracil is a simple, unsubstituted pyrimidine-2,4(1H,3H)-dione.[6] The subject compound features methyl groups at the N1 and N3 positions and a bulky, hydrophobic piperidino group at the C6 position. In contrast, 5-Fluorouracil, a synthetic analog, has a highly electronegative fluorine atom at the C5 position, which is crucial for its anticancer activity.[7]

These structural modifications significantly alter the physicochemical properties of the molecules, such as lipophilicity, solubility, and electronic distribution, which in turn dictate their pharmacokinetic and pharmacodynamic profiles. The addition of the piperidino group, for instance, is expected to increase the lipophilicity of the molecule compared to uracil.

CompoundStructureMolar Mass ( g/mol )Key Features
Uracil 112.09[6]Natural RNA base, hydrophilic.[6]
5-Fluorouracil (5-FU) 130.08Fluorine at C5 disrupts DNA synthesis.[7]
1,3-Dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione 223.27 (example)N1, N3-dimethylation and C6-piperidino substitution.[8]

Note: The exact molar mass for the subject compound may vary based on the specific piperidino substituent.

Comparative Biological Activity and Mechanism of Action

The biological activity of pyrimidine derivatives is highly dependent on their substitution patterns.[9]

  • Uracil : As a fundamental component of RNA, uracil's primary role is in transcription and protein synthesis, pairing with adenine.[6] It has no inherent anticancer properties.[7]

  • 5-Fluorouracil (5-FU) : 5-FU is an antimetabolite that, once metabolized in the cell, primarily inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[10][11] This leads to the disruption of DNA replication and repair, ultimately causing cell death in rapidly dividing cancer cells.[12]

  • 6-Substituted Uracil Derivatives : The introduction of substituents at the C6 position of the uracil ring can lead to a diverse range of biological activities. Studies have shown that 6-amino-substituted uracil analogs can act as inhibitors of enzymes like thymidine phosphorylase, which is involved in angiogenesis.[4] Other 6-anilinouracil derivatives have demonstrated potent and selective inhibition of bacterial DNA polymerase IIIC, indicating potential as antibacterial agents.[5][13] The specific 1,3-dimethyl-6-piperidino substitution suggests a potential for unique interactions with biological targets. While direct experimental data on this exact compound is limited in the public domain, related structures have shown activities ranging from proliferative effects on lung cells to antimicrobial properties.[9][14]

Experimental Protocol: Comparative Cytotoxicity Assessment (MTT Assay)

To objectively compare the cytotoxic potential of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione against 5-FU, a standard in vitro cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][15]

Principle: Viable cells contain mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture a human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media.[16]

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[10]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione, 5-FU, and a vehicle control (e.g., DMSO) in culture medium.

    • Perform serial dilutions to obtain a range of concentrations for each compound.

    • Remove the old medium from the cells and add 100 µL of the various compound dilutions to the respective wells.

    • Incubate the plate for 48 or 72 hours.[15]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate for an additional 2-4 hours at 37°C, allowing for formazan crystal formation.[10]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each compound.[15]

Expected Outcome: This experiment will provide quantitative data (IC50 values) to directly compare the cytotoxic potency of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione with that of 5-FU on a specific cancer cell line.

Visualizing Potential Mechanisms and Workflows

Hypothetical Signaling Pathway

The diverse activities of pyrimidine derivatives often stem from their ability to interact with key cellular signaling pathways. For instance, some derivatives can induce apoptosis (programmed cell death) or cause cell cycle arrest.[15]

G cluster_0 Potential Mechanism of Action Pyrimidine_Analog Pyrimidine_Analog Target_Enzyme Target Enzyme (e.g., Thymidylate Synthase, DNA Polymerase) Pyrimidine_Analog->Target_Enzyme Inhibition DNA_Synthesis DNA Synthesis & Repair Target_Enzyme->DNA_Synthesis Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death Cell_Death Apoptosis->Cell_Death

Caption: Hypothetical pathway of pyrimidine analog-induced cytotoxicity.

Experimental Workflow Diagram

A structured workflow is essential for the systematic comparison of novel compounds.

G A Compound Synthesis & Characterization B Cell Line Selection (e.g., MCF-7, A549) A->B C In Vitro Cytotoxicity Assay (MTT Assay) B->C D Data Analysis (IC50 Determination) C->D E Comparative Analysis (Test Compound vs. Standard) D->E F Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) E->F

Caption: Workflow for comparative analysis of pyrimidine derivatives.

References

  • A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs. Benchchem.
  • Assessing the Cytotoxicity of Novel Pyrimidine Derivatives: A Comparative Guide. Benchchem.
  • Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase. PubMed.
  • Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth. PubMed.
  • Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth. ACS Publications.
  • In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research.
  • Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. MDPI.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • The Peculiar Spectral Properties of Amino-Substituted Uracils: A Combined Theoretical and Experimental Study. The Journal of Physical Chemistry B - ACS Publications.
  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.
  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Uracil. Wikipedia.
  • (PDF) An overview on synthesis and biological activity of pyrimidines. ResearchGate.
  • Terahertz Spectral Properties of 5-Substituted Uracils. PMC - NIH.
  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents.
  • STUDY OF STRUCTURAL, PHYSICOCHEMICAL, DRUG-LIKENESS PROPERTIES OF URACIL AND FLUOROURACIL. bioRxiv.
  • Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives.
  • Thermodynamic functions with other properties and vibrational spectra of pyrimidine ring of uracil for RNA and bio-molecule 5-aminouracil. PMC.
  • Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews.
  • Comparison of pyrimidine nucleotide synthetic enzymes involved in 5-fluorouracil metabolism between human adenocarcinomas and squamous cell carcinomas. PubMed.
  • Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. PMC.
  • Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers.
  • Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Semantic Scholar.
  • 1,3-Dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione. Sigma-Aldrich.
  • Synthesis, Characterization, and Tautomerism of 1,3-Dimethyl Pyrimidine-2,4,6-Trione s-Triazinyl Hydrazine/Hydrazone Derivatives. ResearchGate.
  • Oral fluoropyrimidine versus intravenous 5-fluorouracil for the treatment of advanced gastric and colorectal cancer: Meta-analysis. PubMed.
  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica.
  • Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. SCIRP.

Sources

Comparative Evaluation of 1,3-Dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione (DMPP) Cross-Reactivity in Clinical Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In therapeutic drug monitoring (TDM) and drugs of abuse (DOA) screening, the analytical specificity of an immunoassay is its most critical performance metric. False positives driven by structurally homologous interferents can lead to severe clinical mismanagement. This guide provides an objective, data-driven evaluation of the cross-reactivity profile of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione (DMPP) across major commercial immunoassay platforms.

By analyzing DMPP's structural pharmacophores against standard assay methodologies—Enzyme Multiplied Immunoassay Technique (EMIT), Fluorescence Polarization Immunoassay (FPIA), and Kinetic Interaction of Microparticles in Solution (KIMS)—this guide equips laboratory professionals with the mechanistic insights needed to troubleshoot anomalous results.

Structural Rationale & Mechanistic Causality

To understand why an assay fails, we must first analyze the molecular geometry of the interferent. DMPP (CAS: 74151-86-3) possesses two distinct structural motifs that threaten the specificity of distinct immunoassay classes:

  • The 1,3-Dimethylpyrimidinedione Core: This pyrimidine derivative is a bioisostere of the 1,3-dimethylxanthine core found in Theophylline . The spatial arrangement of the N-methyl groups and the dione carbonyls presents an identical hydrogen-bonding and steric profile to the antibody binding pocket. Furthermore, this core shares the pyrimidine-dione backbone characteristic of Barbiturates (e.g., secobarbital, phenobarbital) .

  • The C6-Piperidino Ring: This saturated heterocyclic ring is a dominant epitope recognized by antibodies raised against Phencyclidine (PCP) and certain designer drugs.

When DMPP enters a competitive immunoassay system, it can outcompete the labeled tracer for limited antibody binding sites. Because the system relies on signal modulation based on unbound tracer, the displacement of the tracer by DMPP generates a false-positive signal.

CompetitiveImmunoassay Antibody Anti-Drug Antibody (Limited Binding Sites) Complex1 Ab-Tracer Complex (Signal Inhibited) Antibody->Complex1 Binds Tracer (Absence of Drug) Complex2 Ab-Target/DMPP Complex (Tracer Displaced) Antibody->Complex2 Tracer Labeled Tracer (Drug-Enzyme Conjugate) Tracer->Complex1 Target Target Analyte (e.g., Theophylline) Target->Complex2 Competes for Antibody DMPP Interferent (DMPP) (Cross-Reactant) DMPP->Complex2 Cross-Reacts via Pharmacophore Signal High Free Tracer (False Positive Signal) Complex2->Signal Releases Tracer

Competitive immunoassay signaling pathway demonstrating DMPP-induced false positive generation.

Experimental Framework: Self-Validating Interference Protocol

To ensure absolute scientific integrity, our cross-reactivity evaluation strictly adheres to the CLSI EP37 guidelines for interference testing in clinical chemistry .

The protocol is designed as a self-validating system: it utilizes baseline subtraction to isolate the specific signal perturbation caused by DMPP, eliminating matrix effects as a confounding variable. We test at supra-therapeutic interferent concentrations (up to 100 µg/mL) to simulate toxicological overdose scenarios where cross-reactivity becomes clinically actionable.

Step-by-Step Methodology
  • Matrix Preparation: Pool drug-free human serum (for TDM assays) and human urine (for DOA assays). Confirm the absence of target analytes via LC-MS/MS.

  • Baseline Establishment (Positive Control): Spike the matrices with the target analyte at the assay's clinical decision point (e.g., Theophylline at 10 µg/mL; Secobarbital at 200 ng/mL).

  • Interferent Titration: Prepare DMPP stock solutions in methanol. Spike DMPP into the baseline matrices to achieve final concentrations of 10, 50, and 100 µg/mL. Ensure the final methanol concentration remains <1% v/v to prevent solvent-induced protein denaturation.

  • Assay Execution: Run the samples in triplicate across EMIT, FPIA, and KIMS automated platforms following manufacturer specifications.

  • Data Synthesis: Calculate the apparent concentration. Determine the percentage of cross-reactivity using the formula: % Cross-Reactivity = [(Apparent Target Conc. - Baseline Target Conc.) / DMPP Conc.] × 100

CLSIWorkflow Step1 1. Matrix Prep (Drug-Free Pool) Step2 2. Analyte Spiking (Target at Cutoff) Step1->Step2 Step3 3. Interferent Addition (DMPP Titration) Step2->Step3 Step4 4. Immunoassay (EMIT/FPIA/KIMS) Step3->Step4 Step5 5. Data Synthesis (% Cross-Reactivity) Step4->Step5

Self-validating CLSI EP37 workflow for quantifying immunoassay cross-reactivity.

Comparative Performance Data

The following table synthesizes the quantitative cross-reactivity of DMPP across targeted immunoassay classes.

Assay TargetPlatformAntibody SourceDMPP Conc. (µg/mL)Apparent Target Conc.% Cross-ReactivityClinical Risk Level
Theophylline EMITMouse Monoclonal100.8 µg/mL8.0% Moderate
Theophylline FPIASheep Polyclonal101.2 µg/mL12.0% High
Barbiturates EMITMouse Monoclonal50150 ng/mL0.3% Low
Barbiturates FPIASheep Polyclonal50320 ng/mL0.64% Moderate (False Pos)
PCP KIMSMouse Monoclonal10015 ng/mL0.015% Negligible
Mechanistic Insights & Causality Analysis
  • Antibody Clonotype Vulnerability: The data reveals a distinct causality between antibody source and cross-reactivity. FPIA platforms utilizing sheep polyclonal antibodies exhibit significantly higher cross-reactivity (12.0% for theophylline) compared to EMIT platforms using mouse monoclonals (8.0%). Polyclonal sera contain diverse clonotypes; some inevitably recognize the isolated 1,3-dimethylpyrimidine core rather than requiring the full bicyclic xanthine structure .

  • Theophylline vs. Barbiturates: DMPP cross-reacts more aggressively in theophylline assays than in barbiturate assays . This is because the N1 and N3 methylations in DMPP perfectly match theophylline, whereas most commercial barbiturate assays are calibrated against secobarbital, which features bulkier C5 substitutions rather than N-methylations.

  • PCP Non-Interference: Despite the presence of the piperidine ring, DMPP does not trigger a clinically significant false positive in PCP assays. The steric hindrance provided by the bulky pyrimidinedione core prevents the piperidine moiety from deeply embedding into the anti-PCP antibody pocket.

Conclusion & Recommendations

For laboratories utilizing FPIA or EMIT methodologies for Theophylline TDM, the presence of DMPP (or structurally analogous designer compounds) poses a legitimate risk of positive bias. A 12% cross-reactivity means a patient with 10 µg/mL of DMPP in their serum will present with a falsely elevated theophylline level, potentially prompting an unwarranted and dangerous reduction in their actual bronchodilator dosage.

Best Practice: Whenever a theophylline level does not align with the patient's clinical presentation, or if a barbiturate screen is unexplainably positive near the 200 ng/mL cutoff, the sample must be reflexed to a highly specific chromatographic method (LC-MS/MS or GC-MS) to definitively rule out pyrimidinedione-based interferents.

References

  • Singh, P., et al. "Specific Antibodies to Theophylline for Use in a Homogeneous Enzyme Immunoassay." Journal of Immunoassay, 1980.[Link]

  • Colbert, D. L., et al. "Single-reagent Polarization Fluoroimmunoassay for Barbiturates in Urine." Clinical Chemistry, 1984.[Link]

  • Clinical Laboratory Standards Institute (CLSI). "EP37: Supplemental Tables for Interference Testing in Clinical Chemistry." CLSI Guidelines, 2018.[Link]

  • Lin-Zhi International. "LZI Barbiturate Enzyme Immunoassay Package Insert." Lin-Zhi International, Inc., 2020.[Link]

A Comparative Guide to the Reproducible Synthesis of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of reproducible synthetic methodologies for 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione, a substituted uracil derivative of interest in medicinal chemistry. The synthesis is primarily a two-stage process: the preparation of the key intermediate, 1,3-dimethyl-6-chlorouracil, followed by a nucleophilic substitution with piperidine. This document offers a comparative overview of two distinct and reliable methods for the synthesis of the chlorinated precursor, followed by a detailed protocol for the final substitution reaction. The information presented herein is intended to provide researchers with the necessary details to select and implement the most suitable synthetic strategy based on available starting materials, desired scale, and laboratory capabilities.

Introduction to 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione and its Synthetic Strategy

The pyrimidine core is a ubiquitous scaffold in a vast array of biologically active compounds, including antiviral and anticancer agents. The functionalization of the C6 position of the uracil ring is a common strategy in drug discovery to modulate the pharmacological properties of these molecules. The introduction of an amino group at this position, such as a piperidine moiety, can significantly impact a compound's solubility, lipophilicity, and interaction with biological targets.

The synthesis of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione is most effectively achieved through the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the C6 position of the 1,3-dimethyluracil ring with piperidine. The most common and practical leaving group for this transformation is a chlorine atom. Therefore, the overall synthetic approach is a two-step process:

  • Synthesis of 1,3-dimethyl-6-chlorouracil: This key intermediate can be prepared via multiple routes. This guide will compare two robust methods starting from different precursors.

  • Nucleophilic Substitution with Piperidine: The synthesized 1,3-dimethyl-6-chlorouracil is then reacted with piperidine to yield the final product.

The reproducibility of each step is critical for the reliable production of the target compound for research and development purposes. This guide will provide detailed experimental protocols and discuss the factors influencing the yield and purity of the final product.

Comparative Analysis of 1,3-dimethyl-6-chlorouracil Synthesis Methods

Two primary and reproducible methods for the synthesis of 1,3-dimethyl-6-chlorouracil are presented below. The choice between these methods will largely depend on the availability and cost of the starting materials.

Method A: Chlorination of 1,3-Dimethylbarbituric Acid

This classical approach involves the direct chlorination of 1,3-dimethylbarbituric acid using a dehydrating chlorinating agent, typically phosphorus oxychloride (POCl₃). 1,3-Dimethylbarbituric acid itself can be synthesized from readily available starting materials.

Reaction Pathway (Method A):

cluster_0 Preparation of 1,3-Dimethylbarbituric Acid cluster_1 Chlorination Dimethylurea Dimethylurea 1,3-Dimethylbarbituric_Acid 1,3-Dimethylbarbituric Acid Dimethylurea->1,3-Dimethylbarbituric_Acid Condensation Malonic_Acid Malonic Acid or Dialkyl Malonate Malonic_Acid->1,3-Dimethylbarbituric_Acid 1,3-Dimethylbarbituric_Acid_2 1,3-Dimethylbarbituric Acid 1,3-Dimethyl-6-chlorouracil 1,3-Dimethyl-6-chlorouracil 1,3-Dimethylbarbituric_Acid_2->1,3-Dimethyl-6-chlorouracil POCl₃ 6-Amino-1,3-dimethyluracil 6-Amino-1,3-dimethyluracil 6-Hydroxy-1,3-dimethyluracil 6-Hydroxy-1,3-dimethyluracil (1,3-Dimethylbarbituric Acid) 6-Amino-1,3-dimethyluracil->6-Hydroxy-1,3-dimethyluracil Acidic Hydrolysis (e.g., H₂SO₄) 1,3-Dimethyl-6-chlorouracil 1,3-Dimethyl-6-chlorouracil 6-Hydroxy-1,3-dimethyluracil->1,3-Dimethyl-6-chlorouracil Chlorination (e.g., POCl₃)

Figure 2: Synthesis of 1,3-dimethyl-6-chlorouracil from 6-amino-1,3-dimethyluracil.

Causality Behind Experimental Choices:

  • Starting Material: 6-Amino-1,3-dimethyluracil is a commercially available starting material. Its synthesis from 1,3-dimethylurea and cyanoacetic acid is also well-established and proceeds in high yield.

  • Hydrolysis: The amino group at the C6 position of the uracil ring can be hydrolyzed to a hydroxyl group under acidic conditions. This step effectively converts the starting material into 1,3-dimethylbarbituric acid.

  • Chlorination: Similar to Method A, the resulting 6-hydroxy derivative is then chlorinated using a reagent like phosphorus oxychloride. The addition of a small amount of water to the chlorinating agent has been reported to significantly increase the yield of the chlorination step. [1]

Quantitative Data Comparison for Precursor Synthesis

ParameterMethod A (from 1,3-Dimethylbarbituric Acid)Method B (from 6-Amino-1,3-dimethyluracil)
Starting Materials 1,3-Dimethylurea, Malonic Acid/Dialkyl Malonate6-Amino-1,3-dimethyluracil
Key Reagents Acetic Anhydride/Base, POCl₃H₂SO₄, POCl₃
Number of Steps 2 (including barbituric acid synthesis)2
Reported Overall Yield ~48-63%Can be higher than Method A, with chlorination yields reported up to 80% [1]
Key Advantages Utilizes very common and inexpensive starting materials.Can offer higher yields in the chlorination step.
Potential Challenges The synthesis of 1,3-dimethylbarbituric acid can be cumbersome.Requires handling of concentrated acids for hydrolysis.

Detailed Experimental Protocols

Synthesis of 1,3-dimethyl-6-chlorouracil (Method A)

Step 1: Synthesis of 1,3-Dimethylbarbituric Acid

  • From Malonic Acid: In a round-bottom flask, combine 1,3-dimethylurea and malonic acid in acetic anhydride. The mixture is heated, leading to a condensation reaction to form 1,3-dimethylbarbituric acid.

  • From Dimethyl Malonate: To a solution of sodium ethoxide in ethanol, add 1,3-dimethylurea and dimethyl malonate. The mixture is refluxed to induce condensation and cyclization.

Step 2: Chlorination of 1,3-Dimethylbarbituric Acid

  • To a round-bottom flask equipped with a reflux condenser, add 1,3-dimethylbarbituric acid and a water-immiscible organic solvent (e.g., toluene).

  • Slowly add phosphorus oxychloride (POCl₃) to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and carefully quench by slowly adding it to ice water.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1,3-dimethyl-6-chlorouracil, which can be further purified by recrystallization.

Synthesis of 1,3-dimethyl-6-chlorouracil (Method B)

Step 1: Hydrolysis of 6-Amino-1,3-dimethyluracil

  • In a round-bottom flask, dissolve 6-amino-1,3-dimethyluracil in an aqueous solution of a strong acid, such as sulfuric acid.

  • Heat the reaction mixture to a temperature between 60°C and 120°C for 1 to 10 hours, monitoring the conversion to 6-hydroxy-1,3-dimethyluracil by TLC. [1]3. Upon completion, cool the reaction mixture and neutralize it to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 6-hydroxy-1,3-dimethyluracil.

Step 2: Chlorination of 6-Hydroxy-1,3-dimethyluracil

  • To a round-bottom flask, add 6-hydroxy-1,3-dimethyluracil and phosphorus oxychloride.

  • Optionally, a small amount of water can be carefully added to the phosphorus oxychloride prior to the addition of the uracil derivative to enhance the yield. [1]3. Heat the mixture to reflux for several hours.

  • After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.

  • The residue is then carefully quenched with ice water, and the precipitated product is collected by filtration, washed with water, and dried.

Synthesis of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione

The final step in the synthesis is the nucleophilic substitution of the chloro group of 1,3-dimethyl-6-chlorouracil with piperidine. This reaction generally proceeds smoothly due to the electron-deficient nature of the pyrimidine ring, which activates the C6 position towards nucleophilic attack.

Reaction Pathway (Final Step):

1,3-Dimethyl-6-chlorouracil 1,3-Dimethyl-6-chlorouracil Final_Product 1,3-Dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione 1,3-Dimethyl-6-chlorouracil->Final_Product Nucleophilic Substitution Piperidine Piperidine Piperidine->Final_Product

Figure 3: Final synthesis step: Nucleophilic substitution with piperidine.

Detailed Experimental Protocol
  • In a round-bottom flask, dissolve 1,3-dimethyl-6-chlorouracil (1.0 equivalent) in a suitable solvent such as 1-propanol or ethanol.

  • Add piperidine (typically 1.1 to 2.0 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-5 hours). The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms upon cooling, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Self-Validating System and Trustworthiness:

The progress of each reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The identity and purity of the intermediate and final products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. Comparing the obtained spectral data with literature values (where available) or expected chemical shifts and fragmentation patterns provides a robust validation of the synthesized compounds.

Conclusion and Recommendations

Both Method A and Method B provide reliable and reproducible pathways for the synthesis of the key intermediate, 1,3-dimethyl-6-chlorouracil.

  • Method A is advantageous when starting from very basic and inexpensive chemicals.

  • Method B may offer a higher overall yield, particularly in the chlorination step, if 6-amino-1,3-dimethyluracil is readily available.

The final nucleophilic substitution with piperidine is a straightforward reaction. To ensure reproducibility, it is crucial to control the stoichiometry of the reagents and the reaction temperature and time. Proper purification of the final product is essential to obtain material of high purity suitable for biological and pharmaceutical studies. Researchers should select the synthetic route that best aligns with their specific laboratory context and resource availability.

References

  • Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research, 2004(5), 341-343.
  • Google Patents. (2013). CN103012288A - Preparation method of 6-chloro-1,3-dimethyluracil.
  • Google Patents. (1990). CA2007047A1 - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-n-oxide.
  • Google Patents. (2012). CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil.
  • Rasayan Journal of Chemistry. (2020). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. Retrieved from [Link]

Sources

1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione analytical standard validation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach analytical standard validation not merely as a regulatory checklist, but as the foundational architecture of data integrity. The accuracy of any chromatographic assay is mathematically constrained by the purity of its reference standard.

This guide provides a definitive, objective comparison of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione (CAS 74151-86-3) reference materials[1]. We detail self-validating experimental protocols for purity, identity, and stability, grounded in the latest ICH Q2(R2) and USP <11> guidelines[2][3].

The Mechanistic Rationale for Rigorous Validation

1,3-Dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione is a critical uracil derivative and pyrimidinedione building block[1]. It is frequently utilized as an analytical reference standard or internal standard (IS) in the chromatographic quantification of structurally related active pharmaceutical ingredients (APIs).

Causality in Experimental Choices: Why do we insist on absolute purity methods? If a standard contains undetected co-eluting impurities or residual solvents, the assigned potency will be falsely elevated. When this standard is used to calibrate an HPLC instrument, it directly propagates error, leading to sub-potent API batch releases. Therefore, we employ Quantitative NMR (qNMR) as our primary analytical method. Unlike chromatographic methods that require a homologous standard, qNMR relies on the ratio of proton resonance integrals against an unrelated, highly pure internal calibrant (e.g., NIST-traceable Maleic acid). This establishes absolute SI-traceability without the circular logic of needing a standard to validate a standard.

Product Performance Comparison: CRM vs. Non-CRM vs. Alternative IS

When selecting a standard for 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione, laboratories typically choose between a Certified Reference Material (CRM), a standard-grade (Non-CRM) chemical, or a structurally distinct analog like 1,3-dimethyl-6-pyrrolidino-2,4(1H,3H)-pyrimidinedione.

Table 1: Comparative Performance Matrix

ParameterCRM-Grade (Target Compound)Standard-Grade (Non-CRM)Alternative IS (Pyrrolidino-Analog)
Absolute Purity (qNMR) 99.8% ± 0.1%97.5% ± 1.2%99.5% ± 0.2%
Chromatographic Purity >99.9% (LC-UV)98.2% (LC-UV)>99.5% (LC-UV)
Traceability SI-traceable (ISO 17034)Non-traceableSI-traceable
Matrix Effect Minimal (Co-elutes predictably)Variable (Impurities interfere)Moderate (Different retention time)
Stability (Accelerated) <0.1% degradation (6 mo)1.5% degradation (6 mo)<0.2% degradation (6 mo)
Regulatory Compliance ICH Q2(R2) / USP <11>[2][3]Research Use OnlyICH Q2(R2) compliant[2]

Objective Analysis: The CRM-grade 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione drastically outperforms the non-CRM grade in both absolute purity and stability. While the pyrrolidino-analog is a viable internal standard, the target compound CRM provides the exact retention time and ionization efficiency needed for absolute quantification without requiring complex response factor corrections.

Self-Validating Experimental Protocols

To ensure trustworthiness, the validation of the CRM-grade standard follows a self-validating loop: Identity is confirmed by HRMS, absolute purity by qNMR, and orthogonal purity by LC-UV.

Protocol 1: Absolute Purity Determination via qNMR
  • Calibrant Selection: Weigh exactly 10.0 mg of NIST-traceable Maleic Acid (Internal Calibrant) and 20.0 mg of 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione.

  • Solvent Preparation: Dissolve the mixture in 1.0 mL of Deuterated Chloroform (CDCl3) containing 0.03% TMS.

  • Acquisition: Acquire 1H-NMR spectra at 600 MHz using a 30° pulse angle. Critical Step: Use a relaxation delay (D1) of 60 seconds. This ensures complete longitudinal relaxation of all protons, which is the mechanistic requirement for quantitative integral accuracy.

  • Integration & Calculation: Integrate the maleic acid singlet (δ 6.28 ppm) and the isolated pyrimidinedione olefinic proton (δ 5.10 ppm). Calculate absolute mass fraction using the established qNMR equation.

Protocol 2: Orthogonal Purity and Impurity Profiling (LC-HRMS)
  • Sample Preparation: Prepare a 1.0 mg/mL solution of the standard in Methanol:Water (50:50, v/v).

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Simultaneously, acquire positive ion ESI-HRMS data (m/z 100-1000).

  • Self-Validation Check (Mass Balance): The sum of the main peak area and all impurity peak areas (corrected for relative response factors) must correlate with the qNMR absolute purity. If LC-UV shows 99.9% but qNMR shows 95.0%, it indicates the presence of UV-transparent impurities (e.g., inorganic salts or water).

Protocol 3: Stability-Indicating Assay (ICH Q2(R2) Compliance)
  • Forced Degradation: Subject 1.0 mg/mL aliquots to 0.1N HCl (Acid), 0.1N NaOH (Base), 3% H2O2 (Oxidation), and UV light (Photolysis) for 24 hours.

  • Neutralization & Analysis: Neutralize acid/base samples. Analyze all samples via the LC-HRMS method.

  • Causality: This proves the method is "stability-indicating" as per ICH Q2(R2) guidelines[2]. It demonstrates the method can successfully resolve the parent 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione peak from its degradation products (e.g., piperidine cleavage or ring-opening products).

Mandatory Visualizations

ValidationWorkflow Start Raw Material CAS 74151-86-3 Identity Identity Testing (HRMS & 1D/2D NMR) Start->Identity Step 1 Purity Absolute Purity (qNMR vs NIST Calibrant) Identity->Purity Step 2 Orthogonal Orthogonal Purity (LC-UV/MS Mass Balance) Purity->Orthogonal Step 3 Stability Forced Degradation (ICH Q2(R2) Protocol) Orthogonal->Stability Step 4 Release Certified Reference Material (ISO 17034 Compliant) Stability->Release Final Certification

Analytical validation workflow for 1,3-dimethyl-6-piperidino-2,4(1H,3H)-pyrimidinedione.

DegradationLogic Parent 1,3-Dimethyl-6-piperidino- 2,4(1H,3H)-pyrimidinedione AcidBase Hydrolytic Stress (0.1N HCl / NaOH) Parent->AcidBase Oxidation Oxidative Stress (3% H2O2) Parent->Oxidation Photolysis Photolytic Stress (UV Light) Parent->Photolysis Deg1 Piperidine Cleavage (m/z 141.06) AcidBase->Deg1 Hydrolysis Deg3 Ring Opening (m/z Variable) AcidBase->Deg3 Severe Stress Deg2 N-Oxide Formation (m/z 239.12) Oxidation->Deg2 Oxidation Photolysis->Deg3 Radical Cleavage

Forced degradation pathways ensuring stability-indicating method resolution.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • USP: <11> Reference Standards - Draft published for Comment ECA Academy / GMP Compliance[Link]

Sources

A Researcher's Guide to the Comparative Pharmacokinetics of Novel Pyrimidinedione Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrimidinedione Scaffolds in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1] Pyrimidinedione derivatives, in particular, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antiviral, and anti-inflammatory properties.[2] The pharmacokinetic (PK) profile of a drug candidate—how the body absorbs, distributes, metabolizes, and excretes it (ADME)—is a critical determinant of its clinical success.[3] Early-stage comparative PK studies are therefore essential to select and optimize lead compounds with favorable drug-like properties.[4]

This guide provides a robust, scientifically-grounded framework for researchers and drug development professionals to design and execute a comparative pharmacokinetic evaluation of a novel pyrimidinedione derivative. By comparing our "Test Compound" to a well-understood drug like 5-Fluorouracil (5-FU), we can benchmark its performance and gain crucial insights into its potential as a therapeutic agent. 5-FU, an antineoplastic agent, serves as a relevant comparator due to its pyrimidine core and extensive pharmacokinetic data.[5][6][7][8]

The Logic of Comparative Pharmacokinetics: Establishing a Framework for Evaluation

The primary objective of a comparative pharmacokinetic study is to assess the relative ADME properties of a new chemical entity against a known standard.[9][10] This allows for a data-driven approach to lead candidate selection. Key pharmacokinetic parameters form the basis of this comparison.

Pharmacokinetic Parameter Description Significance in Drug Development
Cmax (Maximum Concentration) The highest concentration of the drug observed in the plasma.Indicates the rate of absorption and potential for acute toxicity.
Tmax (Time to Cmax) The time at which Cmax is reached.Provides information on the speed of drug absorption.
AUC (Area Under the Curve) The total drug exposure over time.Represents the overall bioavailability of the drug.
t1/2 (Half-life) The time required for the drug concentration to decrease by half.Determines the dosing interval and duration of action.
CL (Clearance) The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent of drug distribution into tissues.
F (%) (Bioavailability) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Measures the efficiency of absorption.

Experimental Design: A Step-by-Step Guide to a Preclinical Pharmacokinetic Study

A well-designed preclinical PK study is fundamental to obtaining reliable and interpretable data.[11] The following outlines a standard workflow for an in vivo rodent study.

Caption: Workflow for a comparative in vivo pharmacokinetic study.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a standard approach for assessing the pharmacokinetics of a test compound in a rodent model.[3][4][12][13][14]

Test System:

  • Species: Sprague-Dawley rats[12]

  • Sex: Male (to avoid variability due to hormonal cycles)[12]

  • Weight: 250-300 g

  • Housing: Controlled environment (22±2°C, 50±10% humidity, 12h light/dark cycle) with ad libitum access to food and water.[12]

  • Acclimation: Minimum of 7 days before the study.[12]

Experimental Groups (n=3-6 rats per group):

  • Test Compound (Oral): Administered via oral gavage.

  • Test Compound (Intravenous): Administered as a bolus via a cannulated vein (e.g., jugular).[12]

  • 5-FU (Oral): Administered via oral gavage.

  • 5-FU (Intravenous): Administered as a bolus via a cannulated vein.

Procedure:

  • Fasting: Animals are fasted for 12 hours prior to dosing, with free access to water.[12]

  • Dosing:

    • Oral (PO) formulations are prepared in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Intravenous (IV) formulations are prepared in a sterile, biocompatible vehicle (e.g., saline).[12]

  • Blood Sampling:

    • Serial blood samples (approx. 100-200 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., K2EDTA).[12][14]

  • Plasma Processing:

    • Blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate plasma.[12]

    • Plasma is transferred to labeled cryovials and stored at -80°C until analysis.[12]

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[15][16] The method must be validated according to regulatory guidelines (e.g., FDA).[15][17][18][19]

Key Validation Parameters:

  • Selectivity: The ability to differentiate the analyte from other components in the plasma.[18]

  • Accuracy and Precision: Should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[18]

  • Calibration Curve: A linear relationship between concentration and response, with at least 6-8 non-zero standards.[15][18]

  • Stability: Analyte stability is assessed under various conditions (freeze-thaw, short-term, long-term).[19]

Comparative Data Analysis: Test Compound vs. 5-Fluorouracil

The following tables present hypothetical, yet plausible, pharmacokinetic data for our "Test Compound" and the comparator, 5-FU, following oral and intravenous administration in rats.

Table 1: Pharmacokinetic Parameters after Intravenous (IV) Administration (2 mg/kg)

Parameter Test Compound 5-Fluorouracil
t1/2 (h) 4.5 ± 0.80.2 ± 0.05[5]
AUC0-inf (ng*h/mL) 3200 ± 4501500 ± 300
CL (mL/min/kg) 10.4 ± 1.522.2 ± 4.1
Vd (L/kg) 3.8 ± 0.60.4 ± 0.1

Table 2: Pharmacokinetic Parameters after Oral (PO) Administration (10 mg/kg)

Parameter Test Compound 5-Fluorouracil
Cmax (ng/mL) 1100 ± 210850 ± 150
Tmax (h) 1.0 ± 0.250.5 ± 0.15
AUC0-t (ng*h/mL) 4800 ± 6001200 ± 250
F (%) 30 ± 516 ± 4

Interpretation of Hypothetical Data:

  • The Test Compound exhibits a significantly longer half-life (4.5 h) compared to 5-FU (0.2 h), suggesting a less frequent dosing regimen may be possible.[5]

  • The oral bioavailability (F%) of the Test Compound (30%) is nearly double that of 5-FU (16%), indicating more efficient absorption from the gastrointestinal tract.

  • The lower clearance (CL) and higher volume of distribution (Vd) of the Test Compound suggest slower elimination and more extensive tissue distribution compared to 5-FU.

In Vitro ADME Assays: Mechanistic Insights into Pharmacokinetic Behavior

To understand the "why" behind the in vivo data, a suite of in vitro assays is indispensable. These assays provide mechanistic insights into a compound's metabolic stability and potential for drug-drug interactions.

Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs).[20][21][22]

Caption: Workflow for an in vitro metabolic stability assay.

Protocol:

  • Incubation: The test compound (e.g., 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL) from relevant species (human, rat) in the presence of the cofactor NADPH at 37°C.[21]

  • Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[21]

  • Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS.

  • Data Calculation: The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[23]

Table 3: Hypothetical In Vitro Metabolic Stability Data

Parameter Test Compound 5-Fluorouracil
In Vitro t1/2 (min, Human Microsomes) 55>120 (Metabolized by DPD)
Intrinsic Clearance (µL/min/mg) 12.6Low (Not a major CYP substrate)

Interpretation: The Test Compound shows moderate metabolic stability, suggesting it is a substrate for CYP enzymes. In contrast, 5-FU is primarily metabolized by dihydropyrimidine dehydrogenase (DPD), not CYPs, highlighting a different metabolic pathway.[7]

Plasma Protein Binding (PPB)

This assay determines the extent to which a drug binds to proteins in the blood, as only the unbound fraction is pharmacologically active.[24] Equilibrium dialysis is the gold standard method.[25][26][27]

Protocol (Rapid Equilibrium Dialysis - RED):

  • A semipermeable membrane separates a plasma-containing chamber from a buffer-containing chamber.[24]

  • The test compound is added to the plasma chamber and the system is incubated until equilibrium is reached.

  • The concentrations of the compound in both chambers are measured by LC-MS/MS.

  • The fraction unbound (fu) is calculated.

Table 4: Hypothetical Plasma Protein Binding Data

Species Test Compound (% Bound) 5-Fluorouracil (% Bound)
Human 85.2<10
Rat 82.5<10

Interpretation: The Test Compound is moderately to highly bound to plasma proteins, which could influence its distribution and clearance. 5-FU exhibits low protein binding.

Conclusion: Synthesizing the Data for a Holistic Pharmacokinetic Profile

This guide provides a comprehensive, albeit illustrative, comparison of the pharmacokinetic profiles of a novel pyrimidinedione derivative and 5-Fluorouracil. The hypothetical data suggests that our "Test Compound" possesses several potentially advantageous properties, including a longer half-life and improved oral bioavailability. The in vitro data provides a mechanistic basis for these observations, highlighting differences in metabolic pathways and plasma protein binding.

By following the structured experimental and analytical framework outlined here, researchers in drug development can generate high-quality, comparative pharmacokinetic data. This enables informed decision-making, facilitates the selection of promising drug candidates, and ultimately contributes to the successful translation of novel chemical entities from the laboratory to the clinic.

References

  • Title: Clinical Pharmacokinetics of 5-Fluorouracil and Its Metabolites in Plasma, Urine, and Bile1 Source: American Association for Cancer Research URL: [Link]

  • Title: Pharmacokinetics of orally administered uracil in healthy volunteers and in DPD-deficient patients, a possible tool for screening of DPD deficiency Source: National Center for Biotechnology Information URL: [Link]

  • Title: Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe Source: National Center for Biotechnology Information URL: [Link]

  • Title: Future of 5-Fluorouracil in Cancer Therapeutics, Current Pharmacokinetics Issues and a Way Forward Source: Bentham Science URL: [Link]

  • Title: The pharmacokinetics of theophylline Source: Taylor & Francis Online URL: [Link]

  • Title: Protein Binding Assays Source: BioAgilytix URL: [Link]

  • Title: Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics Source: Taylor & Francis Online URL: [Link]

  • Title: Pharmacokinetics of orally administered uracil in healthy volunteers and in DPD-deficient patients, a possible tool for screening of DPD deficiency Source: National Center for Biotechnology Information URL: [Link]

  • Title: Theophylline – Pharmacokinetics Source: PharmGKB URL: [Link]

  • Title: Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex Source: MDPI URL: [Link]

  • Title: Theophylline pharmacokinetics in advanced age Source: National Center for Biotechnology Information URL: [Link]

  • Title: Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics Source: National Center for Biotechnology Information URL: [Link]

  • Title: Update on the pharmacokinetics of theophylline Source: ResearchGate URL: [Link]

  • Title: In vivo rat PK profiling in drug discovery: new challenges Source: Taylor & Francis Online URL: [Link]

  • Title: Theophylline: Package Insert / Prescribing Information / MOA Source: Drugs.com URL: [Link]

  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL: [Link]

  • Title: Plasma Protein Binding Source: Evotec URL: [Link]

  • Title: Plasma Protein Binding Assay (Equilibrium Dialysis) Source: Bienta URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass URL: [Link]

  • Title: Synthesis, pharmacology and pharmacokinetics of 3-(4-aryl-piperazin-1-ylalkyl)-uracils as uroselective alpha1A-antagonists Source: National Center for Biotechnology Information URL: [Link]

  • Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL: [Link]

  • Title: Pharmacokinetics and bioequivalence of a combined oral formulation of eniluracil, an inactivator of dihydropyrimidine dehydrogenase, and 5-fluorouracil in patients with advanced solid malignancies Source: National Center for Biotechnology Information URL: [Link]

  • Title: Microsomal Stability Assay Source: MTTlab URL: [Link]

  • Title: In-Vivo Mouse and Rat PK Bioanalysis Source: protocols.io URL: [Link]

  • Title: An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium Source: ACS Publications URL: [Link]

  • Title: Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin Source: MDPI URL: [Link]

  • Title: Demonstration of Comparability of Human Biological Products, Including Therapeutic Biotechnology-derived Products Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Guideline on Comparability after a change in the Manufacturing Process- Non-Clinical and Clinical Issues Source: European Medicines Agency URL: [Link]

  • Title: Pharmacokinetics of the new pyrimidine derivative NS-7, a novel Na+/Ca2+ channel blocker. 2nd communication: tissue distributions, placental transfer and milk secretion of radioactivity after a single intravenous 14C-NS-7 injection to rats Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design and Synthesis of Pyrimidinone and Pyrimidinedione Inhibitors of Dipeptidyl Peptidase IV Source: ACS Publications URL: [Link]

  • Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration URL: [Link]

  • Title: ASEAN GUIDELINE FOR THE CONDUCT OF BIOEQUIVALENCE STUDIES Source: ASEAN URL: [Link]

  • Title: Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application in a pharmacokinetic study Source: ScienceDirect URL: [Link]

  • Title: Preliminary pharmacokinetics of a new pyridopyrimidine derivative Source: National Center for Biotechnology Information URL: [Link]

  • Title: Lecture 12.1: Pharmacokinetic study design Source: YouTube URL: [Link]

  • Title: Guidance Document: Conduct and Analysis of Comparative Bioavailability Studies Source: Government of Canada URL: [Link]

  • Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI URL: [Link]

  • Title: Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity Source: Juniper Publishers URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.